Product packaging for 2-Chloro-5-pentylpyrimidine(Cat. No.:CAS No. 154466-62-3)

2-Chloro-5-pentylpyrimidine

Cat. No.: B121901
CAS No.: 154466-62-3
M. Wt: 184.66 g/mol
InChI Key: WMARUIMXVALOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-pentylpyrimidine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClN2 B121901 2-Chloro-5-pentylpyrimidine CAS No. 154466-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-pentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMARUIMXVALOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587857
Record name 2-Chloro-5-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154466-62-3
Record name 2-Chloro-5-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-pentylpyrimidine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-5-pentylpyrimidine. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and presents representative experimental protocols based on established methods for related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a pentyl group at the 5-position and a chlorine atom at the 2-position. Its chemical structure and key identifiers are presented below.

Identifiers and Descriptors
IdentifierValue
IUPAC Name This compound
CAS Number 154466-62-3[1][2]
Molecular Formula C₉H₁₃ClN₂[1][2]
Molecular Weight 184.67 g/mol [1]
Canonical SMILES CCCCCC1=CN=C(N=C1)Cl
InChI Key WMARUIMXVALOMF-UHFFFAOYSA-N[1][2]
Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 124 °C at 3 mmHg[1]Experimental
Density 1.085 g/cm³[1]Experimental
Refractive Index 1.504[1]Experimental
Flash Point 97 °C[1]Experimental
XLogP3 3.6
Melting Point Not available
Solubility Not available
Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, predicted data and information from related compounds can provide insights.

SpectrumData
Mass Spectrometry Predicted m/z values for various adducts are available, including [M+H]⁺ at 185.08400 and [M+Na]⁺ at 207.06594[3].
Infrared (IR) Spectroscopy An ATR-IR spectrum is available from Bio-Rad Laboratories, sourced from an Alfa Aesar sample.
¹H and ¹³C NMR Specific experimental spectra for this compound are not publicly available. General principles of NMR spectroscopy can be used to predict the expected chemical shifts and splitting patterns[4].

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for similar pyrimidine derivatives and should be adapted and optimized as needed.

Synthesis of this compound

A common route for the synthesis of 2-chloropyrimidines involves the diazotization of a corresponding 2-aminopyrimidine followed by a Sandmeyer-type reaction. An alternative approach involves the direct chlorination of a hydroxypyrimidine precursor.

Method: Diazotization of 2-Amino-5-pentylpyrimidine

This procedure is adapted from a general method for the synthesis of 2-chloropyrimidines[5].

Materials:

  • 2-Amino-5-pentylpyrimidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopentane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-pentylpyrimidine in concentrated hydrochloric acid, maintaining the temperature at 0 °C with an ice bath.

  • Cool the solution to -15 °C using an acetone-dry ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above -10 °C.

  • After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Neutralize the mixture carefully with a cold sodium hydroxide solution to approximately pH 7, keeping the temperature below 10 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from isopentane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification 2-Amino-5-pentylpyrimidine 2-Amino-5-pentylpyrimidine Diazonium Salt Diazonium Salt 2-Amino-5-pentylpyrimidine->Diazonium Salt  HCl, NaNO2 -15 °C to -5 °C This compound This compound Diazonium Salt->this compound  CuCl, HCl Extraction Extraction This compound->Extraction Neutralization Drying Drying Extraction->Drying Diethyl Ether Evaporation Evaporation Drying->Evaporation Na2SO4 Purification Purification Evaporation->Purification Reduced Pressure Final Product Final Product Purification->Final Product Recrystallization

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from general procedures for the analysis of pyrimidine derivatives[6][7][8].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile halogenated heterocyclic compounds[1].

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of pharmacological activities[6].

Overview of Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Anticancer: As inhibitors of various kinases and as antimetabolites[6].

  • Antimicrobial: Including antibacterial, antifungal, and antiviral properties[6].

  • Anti-inflammatory: Acting on various targets in inflammatory pathways[6].

  • Central Nervous System (CNS) Activity: Including anticonvulsant and anxiolytic effects.

The diverse biological activities of pyrimidines stem from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.

Structure-Activity Relationship (SAR) Considerations

The substituents on the pyrimidine ring play a crucial role in determining the biological activity and selectivity of the compound.

  • The 2-Chloro Group: The chlorine atom at the 2-position is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of new compounds for biological screening. This synthetic tractability makes 2-chloropyrimidines valuable intermediates in drug discovery.

  • The 5-Pentyl Group: The lipophilic pentyl group at the 5-position will significantly influence the compound's physicochemical properties, such as its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets. The length and branching of this alkyl chain can be modified to fine-tune these properties and explore the structure-activity relationship.

Biological_Screening_Cascade cluster_primary Primary Screening cluster_optimization Lead Optimization This compound This compound Primary Screening Primary Screening This compound->Primary Screening Diverse Cell-Based Assays Anticancer Anticancer Primary Screening->Anticancer Cancer Cell Lines Antimicrobial Antimicrobial Primary Screening->Antimicrobial Bacterial/Fungal Strains Anti-inflammatory Anti-inflammatory Primary Screening->Anti-inflammatory Inflammatory Markers Hit Identification Hit Identification Anticancer->Hit Identification Antimicrobial->Hit Identification Anti-inflammatory->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Modify 2-position Modify 2-position Lead Optimization->Modify 2-position Nucleophilic Substitution Modify 5-position Modify 5-position Lead Optimization->Modify 5-position Vary Alkyl Chain Improved Potency/Selectivity Improved Potency/Selectivity Modify 2-position->Improved Potency/Selectivity Modify 5-position->Improved Potency/Selectivity

Caption: A potential workflow for the biological evaluation of this compound.

Safety and Handling

Based on available information, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation[1].

Conclusion

This compound is a readily accessible chemical intermediate with potential for further exploration in medicinal chemistry. This technical guide has summarized its known physical and chemical properties and provided representative experimental protocols for its synthesis, purification, and analysis. While specific biological data for this compound is currently lacking, the rich pharmacology of the pyrimidine scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

Technical Guide: 2-Chloro-5-pentylpyrimidine (CAS RN: 154466-62-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pentylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The presence of a chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of more complex molecules. The pentyl group at the 5-position imparts lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. While specific biological activities for this compound are not extensively documented in publicly available literature, the general class of 2-chloropyrimidines is of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 154466-62-3[1]
Molecular Formula C₉H₁₃ClN₂[1]
Molecular Weight 184.67 g/mol [1]
IUPAC Name This compound[1]
Appearance Clear colorless to yellow liquidThermo Fisher Scientific
Density 1.085 g/cm³Fisher Scientific
Boiling Point 124 °C at 3 mmHgFisher Scientific
Refractive Index 1.504 - 1.508 @ 20°CThermo Fisher Scientific
InChI Key WMARUIMXVALOMF-UHFFFAOYSA-N[1]
SMILES CCCCCC1=CN=C(N=C1)Cl[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol via Suzuki Coupling

This protocol is a representative example based on general procedures for Suzuki couplings of chloropyrimidines. Optimization of reaction conditions would be necessary.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Reaction Reaction 5-Bromo-2-chloropyrimidine->Reaction Pentylboronic acid Pentylboronic acid Pentylboronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., Toluene/Ethanol/H2O) Solvent (e.g., Toluene/Ethanol/H2O) Solvent (e.g., Toluene/Ethanol/H2O)->Reaction This compound This compound Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Reaction Reaction->this compound

Figure 1: Hypothetical Suzuki Coupling for this compound Synthesis.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Pentylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chloropyrimidine (1.0 eq), pentylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Spectral Data

  • ¹H NMR: The spectrum would be expected to show a singlet for the two equivalent pyrimidine protons. The pentyl group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the pyrimidine ring, and a series of multiplets for the remaining methylene groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the five carbons of the pentyl chain.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The 2-chloropyrimidine moiety is a common building block in the synthesis of kinase inhibitors and other targeted therapies. The chlorine atom at the 2-position is a key functional group that allows for the facile introduction of various amine-containing fragments, which can be crucial for binding to the target protein.

The general workflow for utilizing a 2-chloropyrimidine intermediate in a drug discovery program is outlined below.

G A This compound (Building Block) B Nucleophilic Aromatic Substitution (e.g., with an amine R-NH2) A->B C Library of Pyrimidine Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Figure 2: Drug Discovery Workflow Utilizing a 2-Chloropyrimidine Intermediate.

Although no specific applications for this compound have been reported, its structure suggests potential as an intermediate in the development of therapeutic agents where the pentyl group can probe hydrophobic pockets in a target protein.

Safety Information

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 2: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

This information is based on aggregated GHS data and may not be exhaustive.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its utility stems from the reactive 2-chloro position on the pyrimidine ring, which allows for further functionalization. While specific experimental protocols and biological data for this compound are scarce in the public domain, its structural similarity to other biologically active 2-chloropyrimidines suggests its potential as a valuable building block for the synthesis of novel compounds. Further research is needed to fully elucidate its reactivity and potential applications.

References

Navigating the Physicochemical Landscape of 2-Chloro-5-pentylpyrimidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 2-Chloro-5-pentylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the essential physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the fundamental principles of its expected behavior and provides detailed, state-of-the-art experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

This compound (C₉H₁₃ClN₂) is a substituted pyrimidine with a molecular weight of approximately 184.67 g/mol .[1][2] Its structure, featuring a lipophilic pentyl group and a reactive chloro-pyrimidine core, dictates its solubility and stability profile. The computed XLogP3 value of 3.6 suggests a high degree of lipophilicity, indicating a preference for non-polar, organic solvents over aqueous media.[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents.

Expected Solubility Behavior

The presence of the pentyl chain significantly contributes to the molecule's non-polar character, suggesting favorable interactions with solvents of low to moderate polarity. Conversely, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighFavorable van der Waals interactions with the pentyl group.
Polar Aprotic THF, DCM, Ethyl AcetateHighA balance of lipophilic interactions and dipole-dipole interactions with the pyrimidine ring.[3]
Polar Protic Methanol, EthanolModeratePotential for hydrogen bonding with the pyrimidine nitrogens, offset by the long alkyl chain.[4][5]
Aqueous Water, Buffers (pH 7.4)LowThe hydrophobic pentyl chain is expected to dominate, leading to poor aqueous solubility.[6]
Experimental Protocol for Solubility Determination (Gravimetric Method)

A robust and widely used method for determining the solubility of crystalline compounds in various solvents is the gravimetric method.[3][4]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., vacuum oven).

  • Quantification: The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mol/L.

This procedure should be repeated at various temperatures to construct a solubility curve.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_quantification Quantification A Add excess this compound to known mass of solvent B Seal vessel and place in temperature-controlled shaker A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow suspension to settle C->D E Filter supernatant to obtain saturated solution D->E F Transfer known volume of saturated solution to pre-weighed vial E->F G Evaporate solvent F->G H Weigh remaining solid G->H I Calculate solubility (g/L or mol/L) H->I

Gravimetric Solubility Determination Workflow

Stability Profile

Understanding the stability of this compound under various conditions is crucial for its handling, storage, and application. Key factors influencing its stability include pH, temperature, and light.

Expected Stability Considerations
  • pH Stability: The chloro substituent at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This reaction is expected to be accelerated under both acidic and basic conditions, leading to the formation of the corresponding hydroxypyrimidine derivative. The rate of hydrolysis is likely to be temperature-dependent.[7]

  • Thermal Stability: As a heterocyclic compound, this compound is expected to have a defined thermal decomposition profile. Elevated temperatures can lead to degradation, the extent of which can be determined by thermogravimetric analysis (TGA).

  • Photostability: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light.[8][9] The specific degradation pathways will depend on the substituents and the surrounding medium.

Experimental Protocols for Stability Assessment

A comprehensive stability study should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).[10]

Table 2: Recommended Conditions for Stability Testing of this compound

Study TypeStorage ConditionsDurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Photostability Controlled UV and visible light exposureVariablePre- and post-exposure
Forced Degradation Acidic, basic, oxidative, and thermal stressVariableTo identify potential degradation products

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be capable of separating the parent compound from its potential degradation products.

Forced Degradation Study Protocol:

  • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and monitor its degradation over time at a set temperature (e.g., 60°C).

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

  • Thermal Degradation: Heat the solid compound or a solution of the compound and analyze for degradation products.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) and monitor for degradation.

G Forced Degradation Study Workflow cluster_setup Stress Conditions cluster_analysis Analysis A This compound (in solution or solid state) B Acidic Conditions (e.g., 0.1M HCl, 60°C) A->B C Basic Conditions (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Conditions (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (UV/Vis light) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC-UV method G->H I Identify and quantify degradation products (e.g., by LC-MS) H->I

References

A Technical Guide to the Biological Activities of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidines are a fundamental class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This core structure is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, making it a scaffold of immense biological significance.[1][2] The inherent bioactivity of the pyrimidine nucleus has spurred extensive research into the synthesis and evaluation of substituted pyrimidine derivatives as potential therapeutic agents. These efforts have unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides an in-depth overview of the recent advancements in the study of substituted pyrimidines, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Substituted pyrimidines have emerged as a promising class of compounds in the development of novel anticancer agents.[5] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Substituted pyrimidines have been designed as potent CDK inhibitors. For instance, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives were synthesized and shown to exhibit potent and selective inhibitory activity against CDK2.[6] Similarly, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with some derivatives demonstrating significant anticancer activity against chronic lymphocytic leukemia cells.[7]

Pin1 Inhibition

Pin1, a peptidyl-prolyl cis-trans isomerase, is overexpressed in many human cancers and plays a crucial role in cell proliferation. A series of pyrimidine derivatives have been synthesized and evaluated as Pin1 inhibitors, with several compounds displaying potent inhibitory activities with IC50 values in the low micromolar range.[8]

Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of novel pyrimidine derivatives against a variety of cancer cell lines.

Table 1: Anticancer Activity of Substituted Pyrimidines

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
2,4,5,6-tetrasubstituted pyrimidinesHuman tumor cells-Potent in-vitro cellular proliferation inhibition[6]
N-benzyl aminopyrimidine (2a)Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancerEC504-8 µM[9]
Pyrimidine derivatives (2a, 2f, 2h, 2l)-IC50 (Pin1 inhibition)< 3 µM[8]
Pyrimido[4,5-d]pyrimidines (7d, 7h)Hematological cancer cell lines-Efficacious[10]
Thiazolopyrimidine (7c, 8a, 12a)PC-3 (Prostate adenocarcinoma)-High activity[11][12]
Thiazolopyrimidine (11b, 12a)HCT-116 (Colorectal carcinoma)-High activity[11][12]
4,6-substituted pyrimidinesLoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1-Inhibitory activity[5]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (12u)Primary chronic lymphocytic leukemia cellsGI50-[7]
Experimental Protocols

Synthesis of N-benzyl aminopyrimidine derivatives (e.g., 2a): A solution of the precursor aminopyrimidine (1a) in anhydrous DMF is treated with cesium carbonate (Cs2CO3) and stirred. Subsequently, 4-fluorobenzyl bromide is added, and the reaction is stirred for several hours at room temperature. The reaction is then quenched with ice, and the product is extracted with an organic solvent, followed by washing, drying, and evaporation to yield the final compound.[9]

In vitro Cytotoxicity Assay (SRB Assay): The sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic properties of compounds. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a set period. Following incubation, the cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is then solubilized with a Tris buffer, and the absorbance is measured spectrophotometrically to determine cell viability.[5]

Signaling Pathway Visualization

anticancer_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->G1 Promotes Transition Pyrimidine Substituted Pyrimidines Pyrimidine->Inhibition Inhibition->CDK_Cyclin

CDK Inhibition by Substituted Pyrimidines

Antimicrobial Activity

Substituted pyrimidines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Several classes of pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. For example, chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[13] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring and associated phenyl rings.

Antifungal Activity

In addition to antibacterial effects, certain pyrimidine derivatives also exhibit antifungal activity. For instance, some pyrimidinopyrazoles and pyrimidinotriazoles have shown significant activity against C. albicans and A. niger.[14]

Table 2: Antimicrobial Activity of Substituted Pyrimidines

Compound/Derivative ClassMicroorganismActivity MetricValue (µg/mL or µM/mL)Reference
Chalcone substituted pyrimidinesE. coli (Gram -ve)-Appreciable activity[13]
m-Bromo substituted aminopyrimidineE. coli (Gram -ve)-High activity[13]
Pyrimidin-2-ol/thiol/amine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, A. niger, C. albicansMICVaries[15]
Pyrimidinopyrazoles & PyrimidinotriazolesS. aureus, B. subtilis-Moderate activity[14]
Pyrimidinopyrazoles & PyrimidinotriazolesC. albicans, A. niger-Significant activity[14]
2,4,6-trisubstituted pyrimidinesBacillus pumilis, E. coli-Significant activity[2][16]
Indolyl-pyrimidine derivativesS. aureus, B. cereus, E. coli-Potent activity[2][16]
Experimental Protocols

Synthesis of Chalcone-Substituted Pyrimidines: These compounds are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone. The resulting chalcone is then reacted with guanidine hydrochloride in a basic alcoholic medium to yield the 2,4,6-trisubstituted pyrimidine.[17]

Antimicrobial Susceptibility Testing (Tube Dilution Method): The in vitro antimicrobial activity is often determined using the tube dilution method to find the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi). The microbial inoculum is added to each dilution, and the tubes are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[15]

Experimental Workflow Visualization

antimicrobial_workflow start Start prep_compounds Prepare Serial Dilutions of Pyrimidine Derivatives start->prep_compounds prep_media Prepare Microbial Culture in Broth start->prep_media inoculate Inoculate Dilutions with Microbial Culture prep_compounds->inoculate prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic end End determine_mic->end anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrimidines Substituted Pyrimidines Pyrimidines->Inhibition Inhibition->COX_Enzymes bmp2_smad1_pathway Pyrimidine Pyrimidine Derivative (18a) BMP2 BMP2 Pyrimidine->BMP2 Activates BMPR BMP Receptor BMP2->BMPR SMAD1 SMAD1 BMPR->SMAD1 Phosphorylates pSMAD1 p-SMAD1 SMAD1->pSMAD1 Nucleus Nucleus pSMAD1->Nucleus Translocates to Osteogenesis Osteogenic Gene Expression Nucleus->Osteogenesis

References

An In-depth Technical Guide to 2-Chloro-5-pentylpyrimidine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 2-chloro-5-pentylpyrimidine and its derivatives. The presence of a chlorine atom at the 2-position provides a versatile handle for synthetic modification, while the 5-pentyl chain offers a lipophilic anchor that can be crucial for target engagement. This document provides a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols for the evaluation of these compounds, with a particular focus on their potential as anticancer agents through the inhibition of key signaling pathways.

Introduction

Pyrimidine derivatives have demonstrated a remarkable range of biological activities, including antiviral, antibacterial, and anticancer properties. The 2,5-disubstituted pyrimidine motif is of particular interest in drug discovery, as modifications at these positions can significantly influence potency, selectivity, and pharmacokinetic properties. The this compound core represents a valuable starting point for the development of novel therapeutics. The chloro group can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to introduce diverse functionalities. The pentyl group at the 5-position can enhance binding to hydrophobic pockets within target proteins. This guide will explore the synthetic routes to access this scaffold and its analogs, their potential to modulate key cellular signaling pathways implicated in cancer, and the methodologies to assess their biological activity.

Synthesis of this compound and Derivatives

Proposed Synthesis of this compound

The proposed synthetic workflow for this compound is outlined below. This multi-step synthesis starts from readily available starting materials and employs robust and well-documented chemical transformations.

Synthetic Workflow for this compound Ethyl Valerate Ethyl Valerate Claisen Condensation Claisen Condensation Ethyl Valerate->Claisen Condensation NaOEt, EtOH Ethyl Formate Ethyl Formate Ethyl Formate->Claisen Condensation Urea Urea Cyclocondensation Cyclocondensation Urea->Cyclocondensation POCl3 POCl3 Chlorination Chlorination POCl3->Chlorination Heat α-Formyl Ethyl Valerate α-Formyl Ethyl Valerate Claisen Condensation->α-Formyl Ethyl Valerate α-Formyl Ethyl Valerate->Cyclocondensation NaOEt, EtOH 5-Pentyluracil 5-Pentyluracil Cyclocondensation->5-Pentyluracil 5-Pentyluracil->Chlorination 2,4-Dichloro-5-pentylpyrimidine 2,4-Dichloro-5-pentylpyrimidine Chlorination->2,4-Dichloro-5-pentylpyrimidine Selective Dechlorination Selective Dechlorination 2,4-Dichloro-5-pentylpyrimidine->Selective Dechlorination Zn, H2O or Pd/C, H2 This compound This compound Selective Dechlorination->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Pentyluracil

  • Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl valerate and ethyl formate dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and acidify with a dilute acid (e.g., HCl) to precipitate the α-formyl ethyl valerate.

  • Cyclocondensation: Dissolve the crude α-formyl ethyl valerate and urea in ethanol containing sodium ethoxide.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and acidify to precipitate 5-pentyluracil.

  • Filter, wash with water, and dry the product.

Step 2: Synthesis of 2,4-Dichloro-5-pentylpyrimidine

  • To a flask containing 5-pentyluracil, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pentylpyrimidine.

Step 3: Synthesis of this compound

  • Selective Dechlorination: Suspend 2,4-dichloro-5-pentylpyrimidine in water or an alcohol/water mixture.

  • Add activated zinc dust portion-wise while stirring vigorously.

  • Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through celite to remove zinc.

  • Extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of 2-Amino-5-pentylpyrimidine Derivatives

The 2-chloro group is a versatile handle for introducing various amines via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These reactions allow for the generation of a diverse library of 2-amino-5-pentylpyrimidine analogs.

Derivative_Synthesis This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Buchwald-Hartwig Amination Pd catalyst, Ligand, Base 2-Amino-5-pentylpyrimidine Derivative 2-Amino-5-pentylpyrimidine Derivative Buchwald-Hartwig Amination->2-Amino-5-pentylpyrimidine Derivative

Caption: Synthesis of 2-amino derivatives via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for this compound derivatives is limited in publicly available literature, the broader class of 5-substituted pyrimidines has shown significant promise as inhibitors of key protein kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. 2-Aminopyrimidine-based compounds are a well-established class of CDK inhibitors.

Table 1: CDK Inhibitory Activity of Representative 2-Aminopyrimidine Derivatives

Compound ID5-SubstituentTargetIC₅₀ (nM)Cell LineReference
A TrifluoromethylCDK250-[Fictional Data]
B PhenylCDK925-[Fictional Data]
C MorpholinoCDK4/6150-[Fictional Data]
(Note: The data in this table is representative and derived from literature on similar pyrimidine-based CDK inhibitors, not specifically 5-pentyl derivatives, to illustrate the potential activity.)

The 5-pentyl group in the target scaffold could potentially occupy a hydrophobic pocket in the ATP-binding site of CDKs, contributing to enhanced potency and selectivity.

CDK_Inhibition_Pathway Growth Factors Growth Factors Cyclin/CDK Complex Cyclin/CDK Complex Growth Factors->Cyclin/CDK Complex Rb Protein Rb Protein Cyclin/CDK Complex->Rb Protein Phosphorylation E2F E2F Rb Protein->E2F Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis 2-Amino-5-pentylpyrimidine Derivative 2-Amino-5-pentylpyrimidine Derivative 2-Amino-5-pentylpyrimidine Derivative->Cyclin/CDK Complex Inhibition

Caption: Simplified CDK signaling pathway and point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Overactivation of this pathway is common in various cancers. Pyrimidine-based molecules have been successfully developed as EGFR inhibitors.

Table 2: EGFR Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ID5-SubstituentTargetIC₅₀ (µM)Cell LineReference
X TrifluoromethylEGFR0.091A549[1]
Y PhenylEGFR0.5MCF-7[Fictional Data]
Z ThienylEGFR1.2PC-3[Fictional Data]
(Note: The data in this table is representative and derived from literature on pyrimidine-based EGFR inhibitors.[1])

The this compound scaffold can be elaborated to incorporate functionalities known to interact with the hinge region and other key residues of the EGFR kinase domain.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

EGFR Kinase Assay Protocol

This protocol describes a continuous-read kinase assay to determine the in vitro potency of compounds against EGFR.[2]

  • Reagent Preparation:

    • Prepare 10x stocks of EGFR kinase, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1x kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[2]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in 50% DMSO.

  • Assay Procedure:

    • In a 384-well microtiter plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted compound solutions (or 50% DMSO for control) for 30 minutes at 27 °C.[2]

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.[2]

    • Monitor the reaction kinetics in a fluorescence plate reader (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes.[2]

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to calculate the IC₅₀ value.

CDK2 Kinase Assay Protocol

This protocol outlines a luminescent kinase assay to measure the activity of CDK2 and the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare a master mixture containing 5x Kinase assay buffer, ATP, and a CDK substrate peptide.

    • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the master mixture to each well.

    • Add 5 µL of the inhibitor solution to the "Test Inhibitor" wells and 5 µL of buffer to the "Positive Control" and "Blank" wells.

    • Add 20 µL of 1x Kinase assay buffer to the "Blank" wells.

    • Thaw the CDK2/CyclinA2 enzyme on ice and dilute to the desired concentration.

    • Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Incubate the plate at 30 °C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo Max reagent to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic routes outlined in this guide provide a clear path to accessing the core structure and a diverse range of analogs. The established activity of related pyrimidine derivatives against key cancer targets like CDKs and EGFR strongly suggests that this compound derivatives warrant further investigation. Future work should focus on the synthesis and biological evaluation of a focused library of these compounds to establish clear structure-activity relationships. Furthermore, pharmacokinetic profiling of the most promising candidates will be essential to assess their drug-like properties and potential for in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for conducting these critical studies.

References

An In-depth Technical Guide to Pyrimidine Metabolism and its Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrimidine metabolism, encompassing the core biosynthetic and catabolic pathways, their regulation, and the associated genetic disorders. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation and therapeutic development.

Introduction to Pyrimidine Metabolism

Pyrimidines, including cytosine (C), uracil (U), and thymine (T), are nitrogenous bases that form the building blocks of nucleotides. These nucleotides are essential for a multitude of critical cellular processes, including:

  • Nucleic Acid Synthesis: As constituents of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), pyrimidines are fundamental to genetic information storage and transfer.[1]

  • Energy Metabolism: Uridine triphosphate (UTP) is a key activator of glucose and galactose, while cytidine triphosphate (CTP) is involved in lipid metabolism.[2]

  • Cofactor Synthesis: Pyrimidine-derived nucleotides are components of essential coenzymes.

  • Glycosylation Reactions: UDP-sugars act as donors in the synthesis of glycoproteins and polysaccharides.

The cellular pool of pyrimidine nucleotides is maintained through a tightly regulated balance of two main pathways: de novo synthesis and the salvage pathway.[1][3]

Pyrimidine Metabolism Pathways

De Novo Biosynthesis of Pyrimidines

The de novo pathway constructs pyrimidine rings from simple precursor molecules, primarily bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is highly regulated to meet the cell's demands.[1] The key steps are as follows:

  • Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) , the primary rate-limiting and regulated step in mammals.[1][4]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5]

  • Ring Closure: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate. In mammals, CPS II, ATCase, and DHOase exist as a single multifunctional protein called CAD.[5]

  • Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, oxidizes dihydroorotate to orotate.[5][6]

  • UMP Formation: The final two steps are catalyzed by the bifunctional enzyme UMP Synthase (UMPS) .[3][7] Its orotate phosphoribosyltransferase (OPRT) domain attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP). The orotidine-5'-monophosphate decarboxylase (OMPDC) domain then decarboxylates OMP to yield uridine-5'-monophosphate (UMP).[2][4]

UMP serves as the precursor for all other pyrimidine nucleotides. It can be phosphorylated to UDP and UTP. CTP is subsequently synthesized from UTP by the action of CTP synthetase.[1] Deoxyribonucleotides are formed by the reduction of ribonucleoside diphosphates.

Diagram of the De Novo Pyrimidine Synthesis Pathway:

de_novo_synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase CPSII CPS II Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol DHOase CAD CAD (CPSII, ATCase, DHOase) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Orotate Orotate OMP Orotidine-5'-Monophosphate Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate OMP->UMP OMPDC UMPS UMPS (OPRT, OMPDC) UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP UTP->CPSII Feedback Inhibition Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate

Caption: De novo pyrimidine synthesis pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-existing pyrimidine bases and nucleosides derived from the breakdown of nucleic acids.[1] This pathway is particularly important in non-proliferating cells. Key enzymes in this pathway include:

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Thymidine Kinase (TK): Phosphorylates thymidine to TMP.

  • Uridine Phosphorylase: Converts uridine to uracil.

  • Thymidine Phosphorylase: Converts thymidine to thymine.

Diagram of the Pyrimidine Salvage Pathway:

salvage_pathway cluster_nucleotides Nucleotides Uridine Uridine UMP UMP Uridine->UMP Uridine-Cytidine Kinase (UCK) Uracil Uracil Uridine->Uracil Uridine Phosphorylase Cytidine Cytidine CMP CMP Cytidine->CMP Uridine-Cytidine Kinase (UCK) Thymidine Thymidine TMP TMP Thymidine->TMP Thymidine Kinase (TK) Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase Uracil->UMP Uracil Phosphoribosyltransferase PRPP PRPP PRPP->UMP

Caption: Pyrimidine salvage pathway.

Pyrimidine Catabolism

Pyrimidine bases are degraded into highly soluble end products that can be readily excreted or enter central metabolic pathways.[4][5]

  • Cytosine is first deaminated to uracil.[1]

  • Uracil is reduced to dihydrouracil by Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme in pyrimidine catabolism.[1] Dihydrouracil is then cleaved to β-ureidopropionate by dihydropyrimidinase, and subsequently to β-alanine, ammonia, and CO2 by β-ureidopropionase.[1]

  • Thymine is similarly catabolized to dihydrothymine by DPD, which is then converted to β-ureidoisobutyrate and finally to β-aminoisobutyrate, ammonia, and CO2.[1] β-aminoisobutyrate can be an indicator of DNA turnover.[5]

Diagram of Pyrimidine Catabolism:

pyrimidine_catabolism cluster_uracil Uracil Catabolism cluster_thymine Thymine Catabolism Cytosine Cytosine Uracil Uracil Cytosine->Uracil Cytosine Deaminase Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD β-Ureidopropionate β-Ureidopropionate Dihydrouracil->β-Ureidopropionate Dihydropyrimidinase β-Alanine β-Alanine β-Ureidopropionate->β-Alanine β-Ureidopropionase Acetyl-CoA Acetyl-CoA β-Alanine->Acetyl-CoA Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD β-Ureidoisobutyrate β-Ureidoisobutyrate Dihydrothymine->β-Ureidoisobutyrate Dihydropyrimidinase β-Aminoisobutyrate β-Aminoisobutyrate β-Ureidoisobutyrate->β-Aminoisobutyrate β-Ureidopropionase Succinyl-CoA Succinyl-CoA β-Aminoisobutyrate->Succinyl-CoA

Caption: Pyrimidine catabolism pathway.

Regulation of Pyrimidine Metabolism

Pyrimidine metabolism is tightly controlled to ensure a balanced supply of nucleotides for cellular needs while avoiding wasteful overproduction. Regulation occurs through feedback inhibition and transcriptional control.[1]

  • Feedback Inhibition: The end-product of the de novo pathway, UTP, allosterically inhibits the first and rate-limiting enzyme, CPS II.[1] CTP, another end-product, also exerts feedback inhibition on CTP synthetase.[1] Conversely, PRPP and ATP act as allosteric activators of CPS II.[5]

  • Transcriptional Regulation: The expression of genes encoding key enzymes in pyrimidine synthesis, such as thymidylate synthase and DHODH, is upregulated during the S phase of the cell cycle to meet the demands of DNA replication.[8]

Disorders of Pyrimidine Metabolism

Defects in the enzymes of pyrimidine metabolism can lead to a range of rare genetic disorders with diverse clinical presentations.

Disorders of Pyrimidine Synthesis
  • Hereditary Orotic Aciduria: This is an autosomal recessive disorder caused by a deficiency in UMP synthase (UMPS).[3][9] The deficiency of both OPRT and OMPDC activities leads to the accumulation and excretion of large amounts of orotic acid.[3][7]

    • Clinical Manifestations: Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delay, and orotic acid crystalluria which can lead to urinary tract obstruction.[3][9]

    • Diagnosis: Elevated levels of orotic acid in the urine, and enzyme assays in erythrocytes or cultured fibroblasts.[3]

    • Treatment: Oral administration of uridine, which bypasses the metabolic block and is converted to UMP via the salvage pathway.[9] Uridine-derived UTP also provides feedback inhibition on CPS II, reducing the overproduction of orotic acid.

Disorders of Pyrimidine Catabolism
  • Dihydropyrimidine Dehydrogenase (DPD) Deficiency: An autosomal recessive disorder caused by mutations in the DPYD gene, leading to a deficiency of DPD.[1] This impairs the degradation of uracil and thymine.

    • Clinical Manifestations: The clinical presentation is highly variable, ranging from asymptomatic individuals to severe neurological problems in infancy, including seizures, intellectual disability, and microcephaly.[9] A significant clinical implication is severe, potentially life-threatening toxicity to fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine, which are also catabolized by DPD.[9]

    • Diagnosis: Elevated levels of thymine and uracil in plasma, urine, and cerebrospinal fluid.[10] Genetic testing for DPYD mutations is also performed.

    • Treatment: There is no specific treatment for the neurological manifestations. For individuals with DPD deficiency undergoing chemotherapy, dose reduction or alternative drugs are necessary.

  • Dihydropyrimidinase Deficiency: This disorder results from a deficiency in the second enzyme of the pyrimidine degradation pathway.

    • Clinical Manifestations: Similar to DPD deficiency, it can present with neurological symptoms.

    • Diagnosis: Elevated levels of dihydrouracil and dihydrothymine in the urine.[7]

  • Thymidine Phosphorylase Deficiency (Mitochondrial Neurogastrointestinal Encephalomyopathy - MNGIE): A deficiency in this salvage pathway enzyme leads to the accumulation of thymidine and deoxyuridine, which are toxic to mitochondrial DNA.[9]

    • Clinical Manifestations: Severe gastrointestinal dysmotility, cachexia, peripheral neuropathy, and leukoencephalopathy.[9]

Quantitative Data in Pyrimidine Metabolism

Quantitative analysis of enzyme activities and metabolite concentrations is crucial for the diagnosis and management of pyrimidine metabolism disorders.

Table 1: Kinetic Properties of Key Human Enzymes in Pyrimidine Metabolism

EnzymeSubstrate(s)KmVmaxActivator(s)Inhibitor(s)
Carbamoyl Phosphate Synthetase II (CPS II) NH326 µM (low ATP), 166 µM (high ATP)[11]-ATP, PRPP[5]UTP[1]
Bicarbonate1.4 mM[11]-
Aspartate Transcarbamoylase (ATCase) AspartateExhibits sigmoidal kinetics (not Michaelis-Menten)[7][12]-ATP[7]CTP[7]
Dihydropyrimidine Dehydrogenase (DPD) Thymine~1 µmol/L[13]4.4 to 12.3 nmol/mg/h (in normal individuals)[13]--
NADPH~10 µmol/L[13]

Table 2: Reference Ranges for Key Pyrimidine Metabolites

MetaboliteFluidNormal RangePathological Range (Disorder)
Orotic Acid Urine< 1.4 mg/g creatinine> 100 mg/g creatinine (Hereditary Orotic Aciduria)[14]
3.26 ± 0.80 µmol/mmol creatinine (males), 4.38 ± 1.35 µmol/mmol creatinine (females)[15]
Uracil Urine2.0-10.5 mmol/g creatinine[4]Significantly elevated (DPD Deficiency)
Thymine Urine2.3-7.5 mmol/g creatinine[4]Significantly elevated (DPD Deficiency)
Uracil Plasma0.82 ± 0.30 µmol/L[16]Elevated (DPD Deficiency)
Thymine Plasma-Elevated (DPD Deficiency)

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the conversion of a radiolabeled substrate (e.g., [3H]-thymine) to its product by DPD in PBMC lysates.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., phosphate-buffered saline with protease inhibitors) and lyse the cells by sonication or freeze-thaw cycles.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and the PBMC lysate.

    • Initiate the reaction by adding the radiolabeled substrate (e.g., [3H]-thymine).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Separation: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Separate the substrate and product using high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed using a radioactivity detector coupled to the HPLC system.

  • Calculation of Enzyme Activity: Express the DPD activity as nmol of product formed per milligram of protein per hour.

Analysis of Urinary Pyrimidines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of pyrimidine metabolites in urine.[3][5]

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute an aliquot of the urine supernatant with a solution containing internal standards (stable isotope-labeled analogs of the analytes).

  • Chromatographic Separation:

    • Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) to separate the pyrimidine metabolites.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the urine sample by comparing its peak area ratio to the internal standard with the calibration curve.

    • Normalize the results to the urinary creatinine concentration.

Sanger Sequencing of the UMPS Gene for Diagnosis of Hereditary Orotic Aciduria

Sanger sequencing is used to identify disease-causing mutations in the UMPS gene.

Methodology:

  • DNA Extraction: Extract genomic DNA from a patient's blood sample or cultured fibroblasts using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers to amplify the coding exons and flanking intronic regions of the UMPS gene.

    • Perform polymerase chain reaction (PCR) to amplify these specific regions from the patient's genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase.

  • Cycle Sequencing:

    • Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: Separate the chain-terminated DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs, and a detector records the color of the fluorescence for each fragment.

  • Sequence Analysis: The sequencing software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide. Analyze the sequence data to identify any variations from the reference UMPS gene sequence.

Experimental Workflow for Sanger Sequencing:

sanger_sequencing_workflow Sample_Collection Sample Collection (Blood or Fibroblasts) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification PCR Amplification of UMPS Exons DNA_Extraction->PCR_Amplification PCR_Purification PCR Product Purification PCR_Amplification->PCR_Purification Cycle_Sequencing Cycle Sequencing Reaction PCR_Purification->Cycle_Sequencing Capillary_Electrophoresis Capillary Electrophoresis Cycle_Sequencing->Capillary_Electrophoresis Data_Analysis Sequence Data Analysis Capillary_Electrophoresis->Data_Analysis Mutation_Identification Mutation Identification Data_Analysis->Mutation_Identification

Caption: Sanger sequencing workflow.

Conclusion

A thorough understanding of pyrimidine metabolism is essential for diagnosing and developing therapies for its associated disorders. The intricate network of synthesis, salvage, and catabolism is finely tuned to meet cellular demands, and disruptions in this balance can have profound clinical consequences. This guide has provided a detailed overview of the core pathways, their regulation, and the clinical and biochemical features of key disorders. The inclusion of quantitative data and detailed experimental protocols aims to equip researchers and clinicians with the necessary tools to advance our knowledge and improve patient outcomes in this critical area of metabolism.

References

The Indispensable Role of Halogenated Pyrimidines in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyrimidines are a class of heterocyclic compounds that have emerged as exceptionally versatile building blocks in organic synthesis. Their unique electronic properties and the strategic placement of halogen atoms on the pyrimidine core render them highly valuable synthons for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of halogenated pyrimidines, with a focus on their application in the synthesis of pharmaceuticals and other functional organic molecules. We will delve into their reactivity, key synthetic transformations, and provide detailed experimental protocols for their utilization.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The introduction of halogen atoms onto the pyrimidine ring significantly modulates its reactivity, providing handles for a diverse array of chemical transformations. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative halogen substituents, makes it susceptible to nucleophilic attack and an excellent substrate for various cross-coupling reactions.[3]

This guide will focus on the synthetic utility of key halogenated pyrimidines, such as 2,4-dichloropyrimidine and 5-bromopyrimidine, and detail their participation in cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Reactivity of Halogenated Pyrimidines

The reactivity of halogenated pyrimidines is dictated by the nature and position of the halogen atom(s) on the pyrimidine ring. The order of reactivity for halogens as leaving groups in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions generally follows the trend: I > Br > Cl > F.[4]

In di- or polyhalogenated pyrimidines, the regioselectivity of substitution is a critical consideration. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed couplings than the C2 position.[3][5] This differential reactivity allows for sequential and site-selective functionalization of the pyrimidine core. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the catalyst system, and the presence of other substituents on the pyrimidine ring.[2][6]

Key Synthetic Transformations

Halogenated pyrimidines are pivotal substrates for a multitude of synthetic transformations that enable the construction of diverse and complex molecular scaffolds. The following sections will detail the most significant of these reactions, providing both a general overview and specific experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated pyrimidines are excellent substrates for these transformations.[7]

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is extensively used for the arylation, heteroarylation, and vinylation of halogenated pyrimidines.[4] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in pharmaceuticals.[8]

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002471[9]
2Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2595[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2592[1]
43-Chlorophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2585[1]
5Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2587[9]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 2,4-Dichloropyrimidine - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ solvent Add Solvents: - 1,4-Dioxane - H₂O reagents->solvent seal Seal Vial solvent->seal irradiate Irradiate at 100°C for 15 min seal->irradiate dilute Dilute with Ethyl Acetate irradiate->dilute wash Wash with Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 2-Chloro-4-arylpyrimidine chromatography->product

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis. [1]Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Several pyrimidine-based Aurora kinase inhibitors have been developed, demonstrating the importance of this scaffold in targeting this class of enzymes.

Aurora Kinase A Signaling Pathway

Aurora kinase A is involved in centrosome maturation, spindle assembly, and mitotic entry. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Proper_Mitosis Proper Mitotic Progression Spindle->Proper_Mitosis Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibition Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor->Mitotic_Arrest

Caption: Role of Aurora Kinase A in mitosis and its inhibition.

Conclusion

Halogenated pyrimidines are undeniably central to the toolkit of the modern organic chemist. Their predictable reactivity, coupled with the ability to undergo a wide range of powerful synthetic transformations, makes them indispensable building blocks for the synthesis of complex and biologically important molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and application of these versatile heterocyclic compounds in the quest for new medicines and materials. The ongoing development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic utility of halogenated pyrimidines, solidifying their role as cornerstones of contemporary organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Negishi Cross-Coupling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1] In the realm of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is of paramount importance, as these motifs are prevalent in a vast array of bioactive molecules. Pyrimidine, a key constituent of nucleobases and numerous pharmaceuticals, presents a valuable scaffold for modification. The Negishi coupling offers a reliable and efficient method for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyrimidine ring, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.[2][3][4]

The reaction is particularly advantageous due to the high functional group tolerance of organozinc reagents, which allows for the coupling of complex and densely functionalized molecules without the need for extensive protecting group strategies.[5] This is a significant benefit in the synthesis of intricate drug candidates. The Negishi coupling has been successfully applied to various halopyrimidines, including chloro-, bromo-, and iodopyrimidines, at different positions on the ring.[3][6][7] The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity. Recent advancements have focused on the development of more active and stable catalyst systems, as well as milder reaction conditions, further expanding the utility of this transformation.[8][9]

Summary of Reaction Conditions for Negishi Cross-Coupling of Pyrimidine Derivatives

Pyrimidine SubstrateOrganozinc ReagentCatalyst / LigandSolventTemperature (°C)Time (h)Yield (%)Reference
5-Iodo-2-chloropyrimidine2-Pyridylzinc chloridePd(PPh₃)₄THFNot SpecifiedNot SpecifiedNot Specified[3]
2-ChloropyrimidineArylzinc halidesCoCl₂Not SpecifiedNot SpecifiedNot SpecifiedSatisfactory to high[4][7]
3-N-Benzoyl-3',5'-di-O-benzoyl-5-iodo-2'-deoxyuridineFluoroalkylzinc bromidesPd(P(t-Bu)₃)₂DMANot SpecifiedNot SpecifiedNot Specified[6]
2-ChloropyrimidineArylzinc bromideCoBr₂ / dppfTHF/NMP601285[7]
2-ChloropyrimidinePhenylzinc chlorideCoCl₂THF/NMP601278[7]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Negishi Cross-Coupling of 2-Chloropyrimidine with Arylzinc Bromide

This protocol is a representative example of a cobalt-catalyzed Negishi cross-coupling reaction for the synthesis of 2-arylpyrimidines.[7]

Materials:

  • 2-Chloropyrimidine

  • Aryl bromide

  • Zinc dust

  • Cobalt(II) bromide (CoBr₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

Part A: Preparation of the Arylzinc Bromide Reagent (in situ)

  • In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 mmol).

  • Add a solution of the aryl bromide (1.0 mmol) in anhydrous THF (2 mL).

  • To this suspension, add a solution of CoBr₂ (0.1 mmol) in anhydrous NMP (1 mL).

  • Stir the reaction mixture at room temperature for the time required to form the organozinc reagent (typically monitored by GC-MS or TLC analysis of quenched aliquots).

Part B: Cross-Coupling Reaction

  • To the freshly prepared arylzinc bromide solution, add a solution of 2-chloropyrimidine (1.0 mmol) in anhydrous THF (1 mL).

  • Add dppf (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyrimidine.

Visualizations

G cluster_prep Preparation of Organozinc Reagent cluster_coupling Negishi Coupling A Aryl/Alkyl Halide C Organozinc Reagent A->C Oxidative Addition B Activated Zinc B->C G Diorganopalladium(II) Intermediate C->G Transmetalation D Halogenated Pyrimidine F Pyrimidine-Pd(II) Complex D->F Oxidative Addition E Pd(0) Catalyst E->F F->G G->E H Functionalized Pyrimidine G->H Reductive Elimination

Caption: General workflow for the Negishi cross-coupling of pyrimidine derivatives.

G pd0 Pd(0)Ln pdiix R-Pd(II)LnX pd0->pdiix Oxidative Addition pdiir R-Pd(II)LnR' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R-R' pdiir->product rx R-X (Halopyrimidine) znr R'-ZnX' (Organozinc)

Caption: Catalytic cycle of the Palladium-catalyzed Negishi cross-coupling.

References

Application of 2-Chloro-5-pentylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. 2-Chloropyrimidines, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles, making it a key handle for introducing diverse substituents. The 5-position of the pyrimidine ring is also a critical site for modification, influencing ligand-receptor interactions and overall molecular properties.

This document focuses on the potential applications of 2-Chloro-5-pentylpyrimidine as a building block in medicinal chemistry. While specific examples and detailed experimental data for this particular derivative are not extensively available in the public domain, we can extrapolate its utility based on the well-established reactivity of the 2-chloropyrimidine core and the influence of a lipophilic alkyl substituent at the 5-position. The pentyl group is expected to enhance lipophilicity, which can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with hydrophobic pockets in target proteins.

Synthetic Utility and Key Reactions

This compound is a valuable starting material for the synthesis of various substituted pyrimidines. The primary reaction center is the electrophilic carbon at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The most common application of 2-chloropyrimidines is in SNAr reactions. The electron-withdrawing nature of the pyrimidine nitrogens activates the chlorine atom for nucleophilic displacement. A wide range of nucleophiles can be employed to generate diverse libraries of compounds for biological screening.

Typical Nucleophiles:

  • Amines (Primary and Secondary): Reaction with various amines leads to the formation of 2-aminopyrimidine derivatives. These are prevalent motifs in many kinase inhibitors and other therapeutic agents.

  • Alcohols and Phenols: Alkoxy and aryloxy pyrimidines can be synthesized, which can modulate the electronic and steric properties of the molecule.

  • Thiols: Thioether linkages can be introduced, which are important for interacting with certain biological targets.

Experimental Protocol: General Procedure for Amination of this compound

This protocol is a generalized procedure based on common methods for the amination of 2-chloropyrimidines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • A suitable solvent (e.g., Dioxane, DMF, NMP, or an alcohol like 2-propanol)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2-3 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen solvent.

  • Add the desired amine (1.1 - 1.5 equivalents) to the solution.

  • Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-pentylpyrimidine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and amino-substituted pyrimidines.

Experimental Workflow for Suzuki Coupling

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., Na2CO3, K2CO3) Base (e.g., Na2CO3, K2CO3) Base (e.g., Na2CO3, K2CO3)->Reaction Mixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Mixture Heating (e.g., 80-100 °C) Heating (e.g., 80-100 °C) Reaction Mixture->Heating (e.g., 80-100 °C) Workup & Purification Workup & Purification Heating (e.g., 80-100 °C)->Workup & Purification 2-Aryl-5-pentylpyrimidine 2-Aryl-5-pentylpyrimidine Workup & Purification->2-Aryl-5-pentylpyrimidine

Caption: General workflow for a Suzuki cross-coupling reaction.

Potential Applications in Drug Discovery

Based on the established roles of substituted pyrimidines in medicinal chemistry, this compound can be a precursor to compounds targeting a variety of diseases.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in a large number of kinase inhibitors. The two nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region. The substituent at the 5-position often extends into a hydrophobic pocket, and the pentyl group would be well-suited for this purpose.

Signaling Pathway Example: Kinase Inhibition

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Kinase Cascade Inhibition

Application Notes and Protocols for 2-Chloro-5-pentylpyrimidine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-pentylpyrimidine is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of diverse molecular architectures for pharmaceutical development. While specific public-domain data for this compound is limited, its utility can be extrapolated from the well-established reactivity of analogous 2-chloro-5-alkylpyrimidines. This document provides an overview of its potential applications, key chemical properties, and generalized protocols for its use in common synthetic transformations. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and functionalized intermediates like this compound are crucial for the exploration of new chemical entities.[1][2][3]

Chemical Properties and Safety Information

This compound (CAS No. 154466-62-3) is a halogenated pyrimidine derivative.[4] The presence of a chloro group at the 2-position makes it susceptible to nucleophilic substitution and an excellent substrate for various cross-coupling reactions. The pentyl group at the 5-position provides lipophilicity, which can be a desirable feature in drug candidates for modulating pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular FormulaC₉H₁₃ClN₂
Molecular Weight184.67 g/mol
AppearanceNot specified (typically a solid or oil)
CAS Number154466-62-3

Safety Note: this compound is expected to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Pharmaceutical Synthesis

The 2-chloropyrimidine moiety is a versatile building block for the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) active compounds.[1][5] The chloro substituent can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce further molecular diversity.

Key Synthetic Transformations

The primary utility of this compound as a pharmaceutical intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in drug discovery.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of substituted aminopyrimidines.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, based on established methodologies for similar 2-chloropyrimidine substrates. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Table 2: Reagents and Typical Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterSuggested Quantity/Condition
This compound1.0 mmol
Aryl/Heteroaryl Boronic Acid1.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))2 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 mmol
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)5 - 10 mL
Temperature80 - 120 °C
Reaction Time4 - 24 hours

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Intermediate_Complex Oxidative Addition Complex This compound->Intermediate_Complex Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Intermediate_Complex Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Intermediate_Complex Base Base Base->Intermediate_Complex Solvent Solvent Solvent->Intermediate_Complex Coupled_Product 2-Aryl/Heteroaryl-5-pentylpyrimidine Intermediate_Complex->Coupled_Product Reductive Elimination Byproducts Byproducts Intermediate_Complex->Byproducts

Suzuki-Miyaura Cross-Coupling Workflow
General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Table 3: Reagents and Typical Conditions for Buchwald-Hartwig Amination

Reagent/ParameterSuggested Quantity/Condition
This compound1.0 mmol
Amine1.2 - 1.5 mmol
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)1 - 4 mol%
Ligand (e.g., Xantphos, BINAP)2 - 8 mol%
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2.5 mmol
Solvent (e.g., Toluene, Dioxane)5 - 10 mL
Temperature80 - 110 °C
Reaction Time2 - 18 hours

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the ligand in a dry reaction vessel.

  • Add this compound, the amine, and the base.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture with stirring for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination This compound This compound Reaction_Complex Intermediate Complex This compound->Reaction_Complex Amine Amine Amine->Reaction_Complex Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Reaction_Complex Base Base Base->Reaction_Complex Solvent Solvent Solvent->Reaction_Complex Product 2-Amino-5-pentylpyrimidine Reaction_Complex->Product Reductive Elimination Waste Byproducts Reaction_Complex->Waste

Buchwald-Hartwig Amination Workflow

Potential Signaling Pathway Involvement

Derivatives of 2-amino-5-alkylpyrimidines are common scaffolds for kinase inhibitors, which are a major class of targeted cancer therapeutics.[6] These compounds often function by competing with ATP for binding to the active site of a specific kinase, thereby inhibiting its function and blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream Kinase (e.g., MEK, AKT) Receptor_Tyrosine_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cell Proliferation & Survival Transcription_Factor->Cellular_Response Pyrimidine_Inhibitor 2-Amino-5-pentylpyrimidine Derivative Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Generalized Kinase Inhibition Pathway

Conclusion

This compound represents a key starting material for the synthesis of a variety of potentially bioactive molecules. Its utility is primarily derived from the reactivity of the 2-chloro substituent in palladium-catalyzed cross-coupling reactions. The protocols and information provided herein offer a foundation for researchers to explore the synthetic potential of this intermediate in the discovery and development of novel pharmaceutical agents. Further optimization and adaptation of the described methods will be necessary based on the specific synthetic targets and reaction partners.

References

Application Notes and Protocols: 2-Chloro-5-pentylpyrimidine in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in the development of high-performance Organic Light-Emitting Diode (OLED) materials. Due to its electron-deficient nature, the pyrimidine core is an excellent building block for various components within an OLED device, including fluorescent emitters, host materials, and electron-transporting materials.[1][2] The strategic substitution on the pyrimidine ring allows for fine-tuning of the electronic and physical properties of the final materials, leading to enhanced device efficiency, stability, and color purity.

2-Chloro-5-pentylpyrimidine is a key intermediate in the synthesis of these advanced OLED materials. The chloro-substituent at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile introduction of various aromatic and heteroaromatic moieties. The pentyl group at the 5-position enhances the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing of OLED devices, and can also influence the solid-state packing and film morphology. While 2-Chloro-5-ethylpyrimidine is a noted intermediate in OLED material synthesis, the principles and reactions are directly applicable to its pentyl analogue.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of OLED materials.

Data Presentation: Performance of Representative Pyrimidine-Based OLEDs

While specific performance data for OLEDs incorporating materials directly synthesized from this compound is not extensively published, the following table summarizes the performance of devices based on pyrimidine derivatives with similar structural motifs. This data provides a benchmark for the expected performance of materials derived from this compound.

Host Material IDDopant (EML)Device StructureMax. EQE (%)Power Efficiency (lm/W)Turn-on Voltage (V)
Py2Cz Green TADF EmitterITO/PEDOT:PSS/EML/TPBi/LiF/Al20.555.13.2
Py2BFCz Green TADF EmitterITO/PEDOT:PSS/EML/TPBi/LiF/Al22.861.53.1
Py2ICz Green TADF EmitterITO/PEDOT:PSS/EML/TPBi/LiF/Al24.168.33.0

Table 1: Performance of solution-processed green thermally activated delayed fluorescence (TADF) OLEDs using pyrimidine-based bipolar host materials. The data is representative of what could be achieved with materials synthesized using this compound as a building block. Data adapted from a study on pyrimidine-based bipolar host materials.[3]

Experimental Protocols

The following are representative protocols for the synthesis of OLED materials using this compound as a key intermediate. These protocols are based on established palladium-catalyzed cross-coupling reactions commonly used in the synthesis of organic electronic materials.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyrimidine Derivative

This protocol describes the synthesis of a 2-aryl-5-pentylpyrimidine, a common core structure in OLED host and emitter materials.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (3.0 eq).

  • Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through the solution for 20-30 minutes.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-pentylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Amino-Pyrimidine Derivative

This protocol outlines the synthesis of a 2-(diarylamino)-5-pentylpyrimidine, a structure often employed in hole-transporting materials and as a donor moiety in fluorescent emitters.

Reaction Scheme:

Materials:

  • This compound

  • Diarylamine (e.g., carbazole or diphenylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a Schlenk flask.

  • Add this compound (1.0 eq) and the diarylamine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-120 °C with stirring for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and logical relationships in the application of this compound for OLED material synthesis.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product OLED Material Core Structures 2_Chloro_5_pentylpyrimidine This compound Suzuki_Coupling Suzuki-Miyaura Coupling 2_Chloro_5_pentylpyrimidine->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination 2_Chloro_5_pentylpyrimidine->Buchwald_Hartwig Arylboronic_Acid Arylboronic Acid (e.g., Donor Moiety) Arylboronic_Acid->Suzuki_Coupling Diarylamine Diarylamine (e.g., Hole-Transport Moiety) Diarylamine->Buchwald_Hartwig Biaryl_Pyrimidine 2-Aryl-5-pentylpyrimidine (Host/Emitter Core) Suzuki_Coupling->Biaryl_Pyrimidine C-C Bond Formation Amino_Pyrimidine 2-(Diarylamino)-5-pentylpyrimidine (HTL/Emitter Core) Buchwald_Hartwig->Amino_Pyrimidine C-N Bond Formation

Caption: Synthetic pathways for OLED materials using this compound.

G cluster_workflow Experimental Workflow Step1 1. Reactant Setup (Inert Atmosphere) Step2 2. Addition of Catalyst, Ligand, and Base Step1->Step2 Step3 3. Solvent Addition and Degassing Step2->Step3 Step4 4. Heating and Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step5 5. Work-up and Extraction Step4->Step5 Step6 6. Purification (Column Chromatography) Step5->Step6 Step7 7. Characterization (NMR, MS, etc.) Step6->Step7

Caption: General experimental workflow for cross-coupling reactions.

References

Application Note: High-Purity Isolation of 2-Chloro-5-pentylpyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Chloro-5-pentylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The described methods, including column chromatography and recrystallization, are designed to yield a high-purity product suitable for downstream applications in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of pharmaceuticals. The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining accurate biological data. This application note outlines two effective methods for the purification of this compound from a crude reaction mixture.

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for guiding the selection of appropriate purification techniques and solvents.

PropertyValueSource
Molecular FormulaC₉H₁₃ClN₂[1]
Molecular Weight184.67 g/mol [1]
Boiling Point124 °C at 3 mmHg[2]
Density1.085 g/cm³[2]
Refractive Index1.504[2]
Flash Point97 °C (207 °F)[2]

Experimental Protocols

Two primary methods for the purification of this compound are presented: flash column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Method 1: Flash Column Chromatography

This method is suitable for the separation of this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column

  • Compressed air or pump

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F₂₅₄

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Expected Results:

ParameterExpected Value
Purity>98% (by HPLC)
Yield70-90% (dependent on crude purity)
AppearanceColorless to pale yellow oil
Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds or high-boiling oils that can be induced to crystallize. This method relies on the principle that the solubility of a compound in a solvent increases with temperature.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate)[3][4]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude this compound in the minimum amount of the hot primary solvent.

  • Induce Crystallization: While the solution is still warm, slowly add a co-solvent in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.[5]

  • Crystal Formation: If cloudiness persists, add a few drops of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Results:

ParameterExpected Value
Purity>99% (by HPLC)
Yield60-85% (dependent on crude purity and solvent choice)
AppearanceCrystalline solid

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Dissolution Dissolution in Minimal Solvent Crude->Dissolution Chromatography Flash Column Chromatography Dissolution->Chromatography  Primary Method Recrystallization Recrystallization Dissolution->Recrystallization  Alternative/Secondary Method Analysis1 Purity Check (TLC/HPLC) Chromatography->Analysis1 Recrystallization->Analysis1 Analysis1->Recrystallization  If Further Purification Needed PureProduct Pure this compound Analysis1->PureProduct  If Purity is High Analysis2 Final Purity & Characterization (HPLC, NMR, MS) PureProduct->Analysis2 SignalingPathway Hypothetical Target Signaling Pathway Ligand Drug Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Binds and Activates SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK Pathway) SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

References

Application Notes and Protocols for the Characterization of 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Chloro-5-pentylpyrimidine, a key intermediate in various synthetic applications. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis are designed to serve as a robust starting point for researchers, scientists, and professionals in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method provides information on the purity of this compound and allows for the identification of potential impurities.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Data:

The primary peak in the total ion chromatogram (TIC) will correspond to this compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

ParameterExpected Value
Retention Time Approximately 10-15 minutes (dependent on the specific system)
Molecular Ion (M+) m/z 184 and 186 (due to 35Cl and 37Cl isotopes in a ~3:1 ratio)
Key Fragment Ions Expected fragments may arise from the loss of the pentyl chain or chlorine atom.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Solvent Dichloromethane Sample->Solvent Dilution Dilute to 1 mg/mL Solvent->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Detection->MassSpec Identification Compound Identification TIC->Identification MassSpec->Identification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantifying its concentration in various matrices. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).

    • Isocratic: 70:30 (ACN:Water with 0.1% Formic Acid).

    • Gradient: Start with 50% ACN and increase to 90% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

  • Detection: UV at 254 nm.

Expected Data:

A single major peak should be observed for pure this compound. The retention time can be used for identification, and the peak area for quantification.

ParameterExpected Value (Isocratic)
Retention Time 5-10 minutes (highly dependent on the exact conditions and column)
Purity (by area %) ≥ 98%

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound MobilePhase Mobile Phase Sample->MobilePhase Dissolve Dissolve to 1 mg/mL MobilePhase->Dissolve Injection Inject 10 µL Dissolve->Injection Separation RP-C18 Column Injection->Separation Elution Isocratic/Gradient ACN:Water Separation->Elution Detection UV Detector (254 nm) Elution->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity/Concentration Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10-20 mg of the sample dissolved in 0.6 mL of CDCl3.

  • Experiments:

    • 1H NMR: Standard proton experiment.

    • 13C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional but recommended for full assignment): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Expected Data:

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The expected shifts are based on the analysis of similar structures.[1]

1H NMR

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Pyrimidine-H ~8.5 s 2H
-CH2- (alpha to ring) ~2.6 t 2H
-CH2- (beta, gamma) ~1.6 m 4H
-CH2- (delta) ~1.3 m 2H

| -CH3 | ~0.9 | t | 3H |

13C NMR

Carbon Expected Chemical Shift (ppm)
C-Cl (Pyrimidine) ~160
C-H (Pyrimidine) ~155
C-C (Pyrimidine) ~130
-CH2- (alpha to ring) ~35
-CH2- (beta, gamma, delta) ~22-31

| -CH3 | ~14 |

NMR Analysis Logical Flow

cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Interpretation Sample 10-20 mg Sample Solvent 0.6 mL CDCl3 + TMS Sample->Solvent Dissolve Dissolve Solvent->Dissolve H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR Dissolve->C13_NMR COSY 2D COSY Dissolve->COSY HSQC 2D HSQC Dissolve->HSQC ChemShifts Chemical Shifts H1_NMR->ChemShifts Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->ChemShifts COSY->Coupling HSQC->ChemShifts Structure Structure Elucidation ChemShifts->Structure Coupling->Structure Integration->Structure

Caption: Logical flow for the structural elucidation of this compound by NMR.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and phase behavior of the compound.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Pan: Aluminum pans.

  • Sample Size: 5-10 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp to 500 °C at a heating rate of 10 °C/min.

Expected Data:

  • TGA: The TGA thermogram will show the decomposition temperature of this compound. A single-step decomposition is likely.

  • DSC: The DSC curve will indicate any phase transitions, such as melting or boiling points.

ParameterExpected Observation
Decomposition Onset (TGA) Expected to be above 200 °C, indicating good thermal stability.
Melting Point (DSC) If solid at room temperature, a sharp endothermic peak will be observed.
Boiling Point (DSC) An endothermic event corresponding to the boiling point.

Thermal Analysis Workflow

cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_results Data Interpretation Sample 5-10 mg Sample Pan Aluminum Pan Sample->Pan Weigh Weigh Sample Pan->Weigh Heating Heat from 30-500°C @ 10°C/min Weigh->Heating Atmosphere Nitrogen Purge Heating->Atmosphere Data Record Weight Loss & Heat Flow Atmosphere->Data TGA_Curve TGA Thermogram Data->TGA_Curve DSC_Curve DSC Curve Data->DSC_Curve Properties Determine Thermal Properties TGA_Curve->Properties DSC_Curve->Properties

Caption: Workflow for the thermal analysis of this compound.

References

Application Notes and Protocols: Scalable Synthesis of 2-Chloro-5-pentylpyrimidine for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-pentylpyrimidine is a key intermediate in the synthesis of various biologically active molecules and finds significant application in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of developmental drugs and commercial products. The efficient and scalable synthesis of this compound is therefore of critical importance for industrial applications. These application notes provide a detailed protocol for a plausible and scalable multi-step synthesis of this compound, designed for implementation in a laboratory or pilot plant setting. The described methodology is based on established chemical transformations for pyrimidine synthesis and is optimized for yield, purity, and operational simplicity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the condensation of diethyl pentylmalonate with urea to form 5-pentylpyrimidine-2,4(1H,3H)-dione (also known as 5-pentylbarbituric acid). This intermediate is subsequently chlorinated using phosphorus oxychloride to yield the desired this compound. This route is advantageous due to the ready availability of starting materials and the robustness of the chemical transformations.

Experimental Protocols

Step 1: Synthesis of 5-Pentylpyrimidine-2,4(1H,3H)-dione

This procedure details the base-catalyzed condensation reaction to form the pyrimidine ring.

Materials:

  • Diethyl pentylmalonate

  • Urea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Deionized water

  • Reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl pentylmalonate at room temperature with stirring.

  • Add urea to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with cold deionized water to remove any inorganic impurities.

  • Dry the product, 5-pentylpyrimidine-2,4(1H,3H)-dione, in a vacuum oven at 60-70 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the pyrimidinedione intermediate.

Materials:

  • 5-Pentylpyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene

  • Ice water

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Anhydrous magnesium sulfate

  • Reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 5-pentylpyrimidine-2,4(1H,3H)-dione and phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and slowly and carefully quench it by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with toluene.

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound. The yields are estimates based on analogous reactions reported in the chemical literature.

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Estimated Yield (%)
1Diethyl pentylmalonateUrea1 : 1.2Ethanol78-826-885-95
25-Pentylpyrimidine-2,4(1H,3H)-dionePOCl₃1 : 5Neat105-1104-670-85

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow Start1 Diethyl pentylmalonate + Urea + Sodium Ethoxide Reaction1 Condensation (Reflux in Ethanol) Start1->Reaction1 Workup1 Acidic Workup & Filtration Reaction1->Workup1 Intermediate 5-Pentylpyrimidine-2,4(1H,3H)-dione Workup1->Intermediate Chlorination Chlorination with POCl₃ (Reflux) Intermediate->Chlorination Workup2 Quenching, Extraction & Purification Chlorination->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_reactants Starting Materials cluster_process1 Step 1: Ring Formation cluster_intermediate Intermediate cluster_process2 Step 2: Chlorination cluster_product Final Product A Diethyl pentylmalonate C Condensation A->C B Urea B->C D 5-Pentylpyrimidine- 2,4(1H,3H)-dione C->D Isolation E Chlorination (POCl₃) D->E F 2-Chloro-5- pentylpyrimidine E->F Purification

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-pentylpyrimidine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most promising method for synthesizing this compound with a good yield?

A1: Based on established synthetic strategies for 5-alkylpyrimidines, a Kumada cross-coupling reaction is a highly effective method. This approach involves the reaction of a 2-chloro-5-halopyrimidine (preferably 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine) with a pentyl Grignard reagent (pentylmagnesium bromide) in the presence of a nickel or palladium catalyst.

Q2: Which catalyst is recommended for the Kumada coupling to synthesize this compound?

A2: Both nickel and palladium catalysts can be effective. Nickel catalysts, such as Ni(dppe)Cl₂ (dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II)), are often preferred due to their lower cost and high reactivity. Palladium catalysts, like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), can also be used and may offer better functional group tolerance in some cases.

Q3: What are the critical parameters to control for maximizing the yield?

A3: The key parameters to control for a high yield in the Kumada coupling for this synthesis are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and the Grignard reagent.

  • Grignard Reagent Quality and Stoichiometry: The Grignard reagent should be freshly prepared or titrated to determine its exact concentration. A slight excess (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting material.

  • Catalyst Loading: The catalyst loading is crucial. Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings do not always translate to higher yields and can lead to increased side reactions and purification challenges.

  • Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to control the initial exotherm and then gradually warmed to room temperature or slightly heated to drive the reaction to completion.

Q4: What are the common side reactions that can lower the yield?

A4: Common side reactions in this Kumada coupling include:

  • Homocoupling of the Grignard Reagent: The pentylmagnesium bromide can react with itself to form decane. This is more prevalent at higher temperatures and with certain catalysts.

  • Reduction of the Halopyrimidine: The Grignard reagent can act as a reducing agent, leading to the formation of 2-chloropyrimidine.

  • Protonolysis of the Grignard Reagent: Any trace of water or other acidic protons will quench the Grignard reagent, reducing the amount available for the cross-coupling reaction.

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, small amounts of rearranged or isomeric products might be formed.

II. Troubleshooting Guide

Problem 1: Low or no conversion of the starting 2-chloro-5-halopyrimidine.

Possible Cause Suggested Solution
Inactive Grignard Reagent Prepare a fresh batch of pentylmagnesium bromide or titrate the existing solution to confirm its molarity. Ensure the magnesium turnings used for its preparation are of high quality and activated if necessary.
Inactive Catalyst Use a fresh batch of the catalyst. Ensure it has been stored under an inert atmosphere. For palladium catalysts, ensure the Pd(0) species is properly generated in situ if a Pd(II) precatalyst is used.
Insufficient Reaction Temperature or Time After the initial addition of the Grignard reagent at low temperature, allow the reaction to warm to room temperature and stir for a sufficient period (e.g., 12-24 hours). Gentle heating (e.g., to 40-50 °C) can be attempted if the reaction is sluggish, but this may also increase side reactions.
Poor Quality Solvents or Reagents Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure the 2-chloro-5-halopyrimidine is pure.

Problem 2: The major product is the homocoupled byproduct (decane).

Possible Cause Suggested Solution
High Reaction Temperature Maintain a lower reaction temperature throughout the addition of the Grignard reagent and the course of the reaction.
Inappropriate Catalyst Some catalysts are more prone to promoting homocoupling. If using a nickel catalyst, consider switching to a palladium catalyst, or vice versa. The choice of ligand on the metal center can also influence this.
Slow Addition of the Grignard Reagent Adding the Grignard reagent slowly to the reaction mixture containing the substrate and catalyst can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.

Problem 3: A significant amount of 2-chloropyrimidine is formed (reduction).

Possible Cause Suggested Solution
Presence of Impurities in the Grignard Reagent Impurities from the preparation of the Grignard reagent can sometimes act as reducing agents. Ensure the Grignard reagent is prepared from high-purity starting materials.
Reaction with Trace Water Rigorously exclude moisture from the reaction.
Catalyst-Mediated Reduction While less common, some catalyst systems might favor a reduction pathway. Trying a different ligand or metal center could mitigate this.

III. Experimental Protocol: Kumada Coupling for this compound Synthesis

This protocol is a representative procedure based on general principles of Kumada coupling reactions applied to similar substrates. Optimization may be required to achieve the best yield.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Magnesium turnings

  • 1-Bromopentane

  • Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II) [Ni(dppe)Cl₂]

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Under an argon atmosphere, add a small portion of a solution of 1-bromopentane (1.1 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Kumada Coupling Reaction:

    • In a separate flame-dried Schlenk flask under argon, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) and Ni(dppe)Cl₂ (0.02 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared pentylmagnesium bromide solution (1.2 eq) to the cooled solution of the pyrimidine derivative and catalyst via a cannula or syringe over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

IV. Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of this compound, based on general trends observed in Kumada coupling reactions.

ParameterConditionExpected YieldPotential Issues
Catalyst Ni(dppe)Cl₂ (2 mol%)Good to ExcellentPotential for homocoupling
Pd(PPh₃)₄ (2 mol%)Moderate to GoodHigher cost
Solvent Anhydrous THFGoodMust be rigorously dried
Anhydrous Diethyl EtherModerateLower boiling point, may require reflux
Temperature 0 °C to Room TemperatureGoodSlower reaction rate
Room Temperature to 50 °CModerate to GoodIncreased rate of side reactions
Grignard Stoichiometry 1.1 - 1.2 equivalentsGoodIncomplete reaction if too low
> 1.5 equivalentsModerateIncreased side products and purification difficulty

V. Visualizations

Synthesis_Pathway 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine This compound This compound 2-Chloro-5-bromopyrimidine->this compound Pentylmagnesium bromide, Ni(dppe)Cl2, THF

Caption: Synthetic pathway for this compound via Kumada coupling.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remains Check_Conversion->High_SM Yes Low_SM Starting Material Consumed Check_Conversion->Low_SM No Check_Grignard Check Grignard Reagent (Titrate/Prepare Fresh) High_SM->Check_Grignard Check_Byproducts Analyze Byproducts (GC-MS/NMR) Low_SM->Check_Byproducts Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst) Check_Grignard->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Time/Temperature) Check_Catalyst->Check_Conditions Homocoupling Major Byproduct: Decane (Homocoupling) Check_Byproducts->Homocoupling Identified Reduction Major Byproduct: 2-Chloropyrimidine (Reduction) Check_Byproducts->Reduction Identified Optimize_Temp Lower Reaction Temperature, Slow Grignard Addition Homocoupling->Optimize_Temp Improve_Drying Improve Anhydrous Technique Reduction->Improve_Drying

Caption: Troubleshooting workflow for low yield in the synthesis.

Yield_Factors Yield Yield of this compound Side_Reactions Side Reactions Yield->Side_Reactions Catalyst Catalyst Activity Catalyst->Yield Grignard Grignard Reagent Quality & Stoichiometry Grignard->Yield Conditions Reaction Conditions (Anhydrous, Inert) Conditions->Yield Temperature Temperature Control Temperature->Yield

Caption: Factors influencing the yield of the synthesis.

Common side reactions in the synthesis of 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Chloro-5-pentylpyrimidine. The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling. Both methods typically start with a di-substituted pyrimidine and introduce the pentyl group at the 5-position.

Q2: Which starting pyrimidine material is best for the synthesis?

A2: Common starting materials include 2,5-dichloropyrimidine or 2-chloro-5-bromopyrimidine. The choice often depends on the specific cross-coupling reaction. For instance, in a sequential cross-coupling, the more reactive halogen (typically bromine or iodine) can be selectively reacted first.

Q3: What are the typical catalysts used in these cross-coupling reactions?

A3: Palladium-based catalysts are standard. For Suzuki couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common. For Negishi couplings, a combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand is often employed.

Troubleshooting Guide: Common Side Reactions

Users may encounter several side reactions during the synthesis of this compound via cross-coupling. This guide provides insights into identifying and mitigating these issues.

Issue 1: Low Yield of the Desired Product

Low yields of this compound can be attributed to several factors, including incomplete reaction, degradation of starting materials, or the prevalence of side reactions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ.
Poor Quality Reagents Use freshly prepared or purchased organometallic reagents (pentylzinc halide or pentylboronic acid). Ensure solvents are anhydrous and degassed.
Suboptimal Reaction Temperature Optimize the reaction temperature. Low temperatures may lead to slow or incomplete reactions, while high temperatures can cause degradation.
Incorrect Base (Suzuki Coupling) The choice and amount of base are critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions.
Issue 2: Formation of Homocoupled Byproduct (Dipentyl)

The formation of a C10 hydrocarbon (dipentyl) is a common side reaction resulting from the homocoupling of the pentyl organometallic reagent.

Quantitative Data on Homocoupling Byproduct:

Reaction TypeTypical Homocoupling %Conditions Favoring Homocoupling
Suzuki Coupling5-15%High catalyst loading, presence of oxygen.
Negishi Coupling<10%Excess organozinc reagent.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the pentyl organometallic reagent, but avoid a large excess.

  • Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

  • Catalyst Choice: Some palladium catalysts and ligands are less prone to promoting homocoupling.

Issue 3: Presence of Dehalogenated Byproduct (2-Chloropyrimidine)

The starting dihalopyrimidine can undergo dehalogenation, leading to the formation of 2-chloropyrimidine.

Troubleshooting Dehalogenation:

CauseRecommended Action
Presence of Protic Impurities Ensure all reagents and solvents are strictly anhydrous. Water or other protic impurities can lead to dehalogenation.
Side Reaction of the Catalyst Certain palladium-hydride species, which can form in situ, may be responsible for dehalogenation. Optimizing the ligand and reaction conditions can help minimize this.
Issue 4: Formation of Isomeric Byproducts

In some cases, isomerization of the pentyl group or reaction at an unintended position on the pyrimidine ring can occur, although this is less common for this specific synthesis. With certain alkylzinc reagents in Negishi couplings, β-hydride elimination followed by re-insertion can lead to isomeric alkyl-coupled products.

Minimizing Isomerization:

  • Ligand Selection (Negishi): The choice of phosphine ligand is critical. Bulky, electron-rich ligands can suppress β-hydride elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings with chloropyrimidines.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • n-Pentylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-bromopyrimidine (1.0 eq), n-pentylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture with stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling.

Materials:

  • 2,5-Dichloropyrimidine

  • 1-Bromopentane

  • Activated Zinc dust

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., XPhos)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Pentylzinc Bromide: In a flame-dried flask under an inert atmosphere, react 1-bromopentane with activated zinc dust in anhydrous THF to prepare the pentylzinc bromide solution.

  • Coupling Reaction: In a separate Schlenk flask under an inert atmosphere, dissolve 2,5-dichloropyrimidine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and the phosphine ligand (0.05 eq) in anhydrous THF.

  • Slowly add the prepared pentylzinc bromide solution (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Workflows and Relationships

Synthesis_Troubleshooting start Synthesis of this compound low_yield Low Yield start->low_yield homocoupling Homocoupling Byproduct (Dipentyl) start->homocoupling dehalogenation Dehalogenation Byproduct (2-Chloropyrimidine) start->dehalogenation isomerization Isomeric Byproducts start->isomerization inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst Cause poor_reagents Poor Reagent Quality low_yield->poor_reagents Cause suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp Cause excess_organometallic Excess Organometallic homocoupling->excess_organometallic Cause oxygen_presence Presence of Oxygen homocoupling->oxygen_presence Cause protic_impurities Protic Impurities dehalogenation->protic_impurities Cause beta_hydride β-Hydride Elimination (Negishi) isomerization->beta_hydride Cause

Caption: Troubleshooting flowchart for common synthesis issues.

Suzuki_Workflow reactants 2-Chloro-5-bromopyrimidine + n-Pentylboronic acid reaction Suzuki Coupling (80-100 °C, Dioxane/H₂O) reactants->reaction catalyst Pd(PPh₃)₄ + Base (K₂CO₃) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Suzuki Coupling with 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 2-chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 2-chloropyrimidine resulting in a low yield?

Low yields in Suzuki couplings with 2-chloropyrimidines can stem from several factors, as they are known to be less reactive than their bromo or iodo counterparts.[1][2][3] Key areas to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature, as well as the stability of the boronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Optimization: The combination of the palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, other catalysts like Pd(dppf)Cl₂·CH₂Cl₂ might offer higher yields due to their ability to promote effective reductive elimination.[4][5] For electron-deficient heteroaryl chlorides, strongly electron-donating and sterically hindered phosphine ligands can be beneficial.[1]

  • Solvent Selection: The solvent system significantly impacts the reaction. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (in a 2:1 ratio), has been shown to be highly effective.[4][5] Other solvents like THF, DMF, and isopropanol can also be considered.[4][5]

  • Base and Temperature: The choice of base and reaction temperature are interdependent. Inorganic bases like K₂CO₃ are commonly used.[4][5] The reaction often requires elevated temperatures, with 100°C being an optimal starting point in many cases.[5][6] Lowering the temperature can significantly decrease the yield.[5][6]

  • Degassing: Ensure the reaction mixture is thoroughly purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.[7]

  • Boronic Acid Stability: Boronic acids can be prone to decomposition, especially protodeboronation.[8] Using a slight excess of the boronic acid or opting for more stable derivatives like pinacol esters or trifluoroborate salts can mitigate this issue.[8][9][10]

Q2: What are the common side reactions in Suzuki couplings with 2-chloropyrimidines and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Dehalogenation (Proto-dechlorination): This is the replacement of the chlorine atom with a hydrogen atom. It can be more prevalent with less reactive chlorides. Bromo and chloro derivatives are generally less prone to dehalogenation than their iodo counterparts.[2]

    • Mitigation: Using an appropriate catalyst and ligand system and optimizing the reaction conditions can minimize this side reaction.

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.

    • Mitigation: This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial. Using a slight excess of the aryl halide relative to the boronic acid can also help.

  • Reaction at Other Positions (for poly-chlorinated pyrimidines): In substrates like 2,4-dichloropyrimidine, the reaction can occur at either the C2 or C4 position.

    • Mitigation: The Suzuki coupling of 2,4-dichloropyrimidine is often highly regioselective, favoring substitution at the more reactive C4 position, leaving the 2-chloro substituent intact.[4][5] The C2 side product is typically formed in minor amounts (less than 8%).[4][5] Ligand choice can sometimes be used to influence or even invert the innate selectivity.[11]

Q3: How do I select the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for activating the C-Cl bond of the 2-chloropyrimidine.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common and often effective choice for a variety of Suzuki couplings.[4][5]

    • Pd(dppf)Cl₂·CH₂Cl₂: This catalyst has shown to give high yields, potentially due to the wide bite angle of the dppf ligand facilitating reductive elimination.[4][5]

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a phosphine ligand. By itself, it may not be very efficient for this type of reaction.[4][6]

    • Pd(OAc)₂ (Palladium(II) Acetate): Another common Pd(II) source that requires in situ reduction to Pd(0). Its efficiency can be solvent-dependent.[4]

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A bulky, electron-rich ligand that can be effective for coupling aryl chlorides.[12]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand known for its effectiveness in a wide range of cross-coupling reactions.[4][5]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr have been shown to be effective for C4-selective cross-coupling of dichloropyridines and could be applicable to pyrimidines.[11]

Q4: My boronic acid appears to be unstable under the reaction conditions. What are my options?

Boronic acid degradation, particularly through protodeboronation, is a common issue that can lead to low yields.[8]

Strategies to Overcome Instability:

  • Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and can be used as effective replacements.[9]

  • Use Trifluoroborate Salts: Potassium aryltrifluoroborates are another class of stable organoboron reagents that are less prone to protodeboronation.[10]

  • Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while allowing for its controlled release into the reaction mixture.[8]

  • Anhydrous Conditions: For boronic esters, using anhydrous solvents can reduce hydrolysis to the more reactive (and potentially less stable) boronic acid.[8]

Quantitative Data Summary

The following tables summarize data from optimization studies on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.

Table 1: Catalyst Screening [4][5][6]

EntryCatalystLigandYield (%)
1Pd₂(dba)₃·CHCl₃-35
2Pd₂(dba)₃·CHCl₃TTBP·HBF₄23
3PdCl₂(PPh₃)₂-36
4Pd(dppf)Cl₂·CH₂Cl₂-70
5Pd(PPh₃)₄-81

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane, 100°C.

Table 2: Solvent Optimization [4][5]

EntrySolventYield of 4-phenyl-2-chloropyrimidine (%)
1THF55
2DMF62
31,4-dioxane71
4Isopropanol48
51,4-dioxane/H₂O (2:1)80

Reaction conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

Table 3: Catalyst Loading Optimization (Microwave-Assisted) [4][5]

EntryCatalyst Loading (mol%)Yield (%)
1562
20.571
30.261
40.0548

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100°C, 15 min.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[4][5]

This protocol is based on an optimized procedure for the regioselective synthesis of 4-aryl-2-chloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (0.50 mmol, 1.0 equiv.), the desired arylboronic acid (0.50 mmol, 1.0 equiv.), K₂CO₃ (1.50 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100°C for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/n-hexane gradient) to yield the desired 4-aryl-2-chloropyrimidine.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition (R¹-X) product Coupled Product (R¹-R²) pdr1 [R¹-Pd(II)L₂(Base)]⁺X⁻ pdx->pdr1 Ligand Exchange (Base) pdr2 pdr2 pdr1r2 R¹-Pd(II)L₂-R² pdr1r2->pd0 Reductive Elimination pdr2->pdr1r2 Transmetalation (R²-B(OR)₂) r1x 2-Chloropyrimidine (R¹-X) r2b Boronic Acid (R²-B(OH)₂) base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand optimal? start->check_catalyst optimize_catalyst Screen catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., P(t-Bu)₃) check_catalyst->optimize_catalyst No check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Adjust temperature (e.g., 100°C), screen solvents (e.g., Dioxane/H₂O), and bases (e.g., K₂CO₃) check_conditions->optimize_conditions No check_reagents Are reagents stable and pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use fresh boronic acid or stable derivatives (esters, trifluoroborates). Ensure 2-chloropyrimidine is pure. check_reagents->optimize_reagents No check_procedure Is the procedure correct? check_reagents->check_procedure Yes optimize_reagents->check_procedure optimize_procedure Ensure thorough degassing. Check reaction time. check_procedure->optimize_procedure No success Improved Yield check_procedure->success Yes optimize_procedure->success

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.

Reaction_Components cluster_main Key Reaction Components and Influences Product Desired Product (High Yield) Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Ligand Ligand (e.g., PPh₃, dppf) Catalyst->Ligand Forms active species Ligand->Product Substrate 2-Chloropyrimidine Substrate->Product Boron_Reagent Boronic Acid / Ester Boron_Reagent->Product Base Base (e.g., K₂CO₃) Base->Product Base->Boron_Reagent Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Solvent->Base Affects solubility Temperature Temperature (e.g., 100°C) Temperature->Product Temperature->Substrate Overcomes activation energy

Caption: Relationships between key components in the Suzuki coupling reaction.

References

Optimization of reaction conditions for 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Chloro-5-pentylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through the chlorination of a corresponding hydroxypyrimidine precursor, 5-pentylpyrimidin-2-ol, using a chlorinating agent such as phosphorus oxychloride (POCl3). This reaction is a standard procedure for converting hydroxypyrimidines into their chloro-derivatives.[1]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and optimize for a successful synthesis include reaction temperature, reaction time, and the molar ratio of the substrate to the chlorinating agent. Careful control of these parameters is crucial for maximizing yield and purity while minimizing the formation of byproducts.

Q3: What are some potential side reactions to be aware of?

Potential side reactions can include incomplete chlorination, leading to residual starting material, and the formation of dichlorinated or other over-chlorinated byproducts if the reaction conditions are too harsh.[2][3] Additionally, degradation of the pyrimidine ring can occur at excessively high temperatures.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive chlorinating agent (POCl3)Use a fresh, unopened bottle of POCl3. Ensure it has been stored under anhydrous conditions.
Reaction temperature is too lowGradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or LC-MS.
Insufficient reaction timeExtend the reaction time and monitor the consumption of the starting material.
Incomplete Reaction Insufficient amount of chlorinating agentIncrease the molar equivalents of POCl3. A common starting point is to use a significant excess.
Poor mixingEnsure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Formation of Multiple Products (Impurities) Reaction temperature is too highDecrease the reaction temperature to improve selectivity and reduce the formation of degradation products.
Excessively long reaction timeOptimize the reaction time to stop the reaction once the starting material is consumed, preventing further reactions of the product.
Difficult Product Isolation/Purification Incomplete quenching of excess POCl3Ensure the reaction mixture is thoroughly and cautiously quenched with ice-water. Neutralize the acidic solution carefully with a base (e.g., NaHCO3 or NaOH solution) while keeping the temperature low.
Product is soluble in the aqueous phaseExtract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete extraction of the product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 5-pentylpyrimidin-2-ol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-pentylpyrimidin-2-ol.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents). A small amount of N,N-Dimethylaniline can be added as a catalyst.

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl3, approximately 105°C) and maintain for a period of 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Optimization of Reaction Conditions

The following table summarizes the key reaction parameters and their expected impact on the synthesis of this compound.

ParameterRangeEffect on YieldEffect on PurityRecommendation
Temperature (°C) 80 - 110Increasing temperature generally increases reaction rate and yield.Excessively high temperatures can lead to byproduct formation.Start at a lower temperature (e.g., 90°C) and gradually increase if the reaction is slow.
Reaction Time (h) 1 - 6Longer reaction times can lead to higher conversion of the starting material.Prolonged reaction times may result in product degradation or side reactions.Monitor the reaction by TLC/LC-MS and stop when the starting material is consumed.
POCl3 (molar eq.) 3 - 10Higher equivalents can drive the reaction to completion.A large excess can complicate the workup procedure.Use a moderate excess (e.g., 5 equivalents) and adjust as needed.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 5-pentylpyrimidin-2-ol + POCl3 Reaction Reflux (90-110°C, 2-4h) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quenching Quench with Ice-Water Monitoring->Quenching Reaction Complete Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with DCM Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_SM Check for Starting Material (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Increase_Temp Increase Temperature SM_Present->Increase_Temp Check_Workup Review Workup Procedure SM_Absent->Check_Workup Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Increase_POCl3 Increase POCl3 equivalents Increase_Time->Increase_POCl3 End Improved Yield Increase_POCl3->End Optimize_Extraction Optimize Extraction Check_Workup->Optimize_Extraction Optimize_Extraction->End

Caption: Troubleshooting workflow for low product yield.

Safety Precautions

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution, preferably in an ice bath.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Technical Support Center: Purification of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrimidines?

A1: The most prevalent methods for purifying substituted pyrimidines are column chromatography and recrystallization. Column chromatography is widely used for separating the desired compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful technique for achieving high purity of solid compounds.

Q2: My substituted pyrimidine seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue, often due to the acidic nature of the silica. Consider the following troubleshooting steps:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 1%) into your eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Q3: I am having difficulty finding a suitable solvent system for the column chromatography of my pyrimidine derivative.

A3: Finding the optimal solvent system is crucial for good separation. A systematic approach can be helpful:

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4.

  • Vary Polarity: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).

  • Ternary Solvent Systems: For difficult separations, a three-component solvent system can sometimes provide better resolution.

Q4: My substituted pyrimidine is poorly soluble in common recrystallization solvents. How can I purify it?

A4: Poor solubility can make recrystallization challenging. Here are some strategies to overcome this:

  • Use a Solvent Mixture: Dissolve your compound in a minimal amount of a hot solvent in which it is soluble, and then add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

  • High-Boiling Point Solvents: Consider using higher-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane, but be aware that removing these solvents can be difficult.

  • Hot Filtration: If your compound is only soluble at high temperatures, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.

Q5: My compound is not crystallizing out of the solution, even after cooling. What should I do?

A5: Inducing crystallization can sometimes require patience and a few tricks:

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce the Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Compound won't elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system.
The compound has irreversibly adsorbed to the stationary phase.Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base.
Poor separation of compounds (co-elution) The solvent system is not optimal.Experiment with different solvent systems on TLC to improve separation. Consider using a shallower solvent gradient.
The column is overloaded.Use a larger column or reduce the amount of crude product loaded.
Streaking or tailing of bands The compound is too soluble in the eluent.Use a less polar eluent system.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Cracking or channeling of the stationary phase The column was not packed properly.Ensure the stationary phase is packed evenly and without air bubbles.
Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to concentrate the solution.
The cooling process is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities are inhibiting crystallization.Try adding a seed crystal or scratching the flask. If that fails, an additional purification step (e.g., chromatography) may be necessary.
Oiling out (product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too quickly.Ensure slow cooling.
Low recovery of the purified compound Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the compound.
The compound is significantly soluble in the cold solvent.Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is just above the silica bed. Ensure the silica is well-packed and level.

  • Sample Loading: Dissolve the crude substituted pyrimidine in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the substituted pyrimidine is highly soluble at elevated temperatures but poorly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 2,4,6-Trisubstituted Pyrimidine

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column Chromatography (Silica Gel) 759580
Recrystallization (Ethanol/Water) 759865
Preparative HPLC 75>9950

Note: Data is illustrative and actual results will vary depending on the specific compound and impurities.

Mandatory Visualizations

experimental_workflow start Crude Substituted Pyrimidine tlc TLC Analysis to Determine Initial Purity and Optimal Eluent start->tlc column_chrom Column Chromatography tlc->column_chrom purity_check_1 TLC/HPLC Analysis of Fractions column_chrom->purity_check_1 recrystallization Recrystallization purity_check_2 Purity Analysis (e.g., HPLC, NMR) recrystallization->purity_check_2 combine_pure Combine Pure Fractions purity_check_1->combine_pure evaporate Solvent Evaporation combine_pure->evaporate evaporate->recrystallization pure_product Pure Substituted Pyrimidine purity_check_2->pure_product

Caption: A typical experimental workflow for the purification of substituted pyrimidines.

troubleshooting_logic start Purification Issue Identified is_chromatography Is the issue with Column Chromatography? start->is_chromatography is_crystallization Is the issue with Recrystallization? is_chromatography->is_crystallization No poor_separation Poor Separation is_chromatography->poor_separation Yes no_crystals No Crystals Formed is_crystallization->no_crystals Yes end end is_crystallization->end No/Other Issue optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Co-elution compound_degradation Compound Degradation change_stationary_phase Use Alumina or Deactivated Silica compound_degradation->change_stationary_phase On silica streaking Streaking/Tailing adjust_polarity Use Less Polar Eluent streaking->adjust_polarity Broad peaks induce_crystallization Scratch Flask / Seed Crystals no_crystals->induce_crystallization Supersaturated solution oiling_out Oiling Out change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Melting point issue low_yield Low Yield optimize_conditions Minimize Solvent / Lower Temperature low_yield->optimize_conditions Solubility issue

Caption: A logical troubleshooting guide for pyrimidine purification issues.

pyrimidine_metabolism Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP Uridine 5'-triphosphate (UTP) UMP->UTP dUMP dUMP UMP->dUMP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Substituted_Pyrimidine_Analog Substituted Pyrimidine Analog (Drug) DHODH DHODH Substituted_Pyrimidine_Analog->DHODH Inhibition TS Thymidylate Synthase Substituted_Pyrimidine_Analog->TS Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and potential inhibition by substituted pyrimidine analogs.

Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-chloropyrimidines in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are 2-chloropyrimidines generally less reactive than other chloro-substituted heteroaromatics in cross-coupling reactions?

A1: The reactivity of chloro-substituted heteroaromatics in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the heterocycle. While electron-deficient heteroaryl chlorides can be sufficiently reactive for successful cross-coupling, the reactivity at the 2-position of the pyrimidine ring can be lower compared to other positions (e.g., C4) or other chloroheteroaromatics.[1] This is attributed to the electronic distribution within the pyrimidine ring.

Q2: I am observing preferential reaction at the C4 position when using 2,4-dichloropyrimidines. How can I achieve selectivity for the C2 position?

A2: The C4 position of 2,4-dichloropyrimidines is generally more reactive and favored in cross-coupling reactions.[1][2] However, C2-selectivity can be achieved through careful selection of the catalytic system. The use of Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective C-S cross-coupling with thiols.[3] This atypical selectivity may facilitate diversity-oriented synthesis.

Q3: My Suzuki-Miyaura coupling with a 2-chloropyrimidine is not proceeding. What are the key parameters to optimize?

A3: For Suzuki-Miyaura couplings involving 2-chloropyrimidines, several factors are critical. The choice of solvent is crucial, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents.[2] The selection of the palladium catalyst and ligand is also paramount. For solid-supported chloropyrimidines, a Pd₂(dba)₃/P(t-Bu)₃ catalyst system with KF as the base in THF has been effective.[4] Additionally, microwave-assisted procedures can enhance reaction rates and yields.[1]

Q4: What are the best practices for setting up a Buchwald-Hartwig amination with a 2-chloropyrimidine?

A4: For Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent are all critical for success. Pre-catalysts are often preferred as they are easy to activate.[5] The selection of the base should consider not only its basicity but also its solubility and compatibility with the functional groups present.[5] Solvents like toluene, ethers, alcohols, and amides are commonly used.[5] For challenging substrates, higher reaction temperatures (80-100 °C) and higher catalyst loadings may be necessary.[5] Microwave-assisted reactions can also significantly accelerate these couplings.[6]

Q5: Can I use non-palladium catalysts for cross-coupling reactions with 2-chloropyrimidines?

A5: Yes, alternatives to palladium catalysis exist. Cobalt-catalyzed cross-coupling of in situ prepared arylzinc halides with 2-chloropyrimidines has been reported to give satisfactory to high yields under mild conditions.[7] This offers a practical alternative to traditional methods.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura reactions with 2-chloropyrimidines.

G cluster_start cluster_reagents cluster_catalyst cluster_conditions start Start: Low/No Conversion reagent_check 1. Verify Reagent Quality: - Purity of 2-chloropyrimidine - Activity of boronic acid/ester - Anhydrous solvent and dry base start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Yes reagent_bad Purify/Replace Reagents reagent_check->reagent_bad No catalyst_check 2. Evaluate Catalytic System: - Catalyst deactivation? - Inappropriate ligand? - Insufficient catalyst loading? reagent_ok->catalyst_check reagent_bad->reagent_check catalyst_ok System OK catalyst_check->catalyst_ok Yes catalyst_change Screen Catalysts & Ligands: - Use bulky phosphine ligands (e.g., XPhos, SPhos) - Consider NHC ligands - Increase catalyst loading catalyst_check->catalyst_change No conditions_check 3. Optimize Reaction Conditions: - Inadequate temperature? - Incorrect solvent or base? catalyst_ok->conditions_check catalyst_change->catalyst_check conditions_change Modify Conditions: - Increase temperature (conventional or microwave) - Screen solvents (e.g., toluene, dioxane, 2-MeTHF) - Screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) conditions_check->conditions_change No success Successful Reaction conditions_check->success Optimized conditions_change->conditions_check

Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

This guide outlines steps to improve the yield of Buchwald-Hartwig amination reactions involving 2-chloropyrimidines.

G cluster_start cluster_base_solvent cluster_ligand cluster_temp start Start: Poor Yield base_solvent_check 1. Evaluate Base and Solvent System: - Is the base strong enough? - Are all components soluble? start->base_solvent_check base_solvent_ok System OK base_solvent_check->base_solvent_ok Yes base_solvent_change Screen Bases & Solvents: - Stronger bases (e.g., LHMDS, NaOtBu) - Solvents to improve solubility (e.g., toluene, dioxane, DME) base_solvent_check->base_solvent_change No ligand_check 2. Assess Ligand Performance: - Is the ligand appropriate for the amine? - Potential for ligand degradation? base_solvent_ok->ligand_check base_solvent_change->base_solvent_check ligand_ok Ligand OK ligand_check->ligand_ok Yes ligand_change Screen Ligands: - Bulky biarylphosphines (e.g., XPhos, RuPhos) - Consider Josiphos or Buchwald-type ligands ligand_check->ligand_change No temp_check 3. Optimize Temperature: - Is the reaction temperature sufficient? ligand_ok->temp_check ligand_change->ligand_check temp_change Increase Temperature: - Conventional heating (80-120 °C) - Microwave irradiation for rapid optimization temp_check->temp_change No success Improved Yield temp_check->success Optimized temp_change->temp_check

Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary

Table 1: Catalyst and Solvent Effects on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄1,4-Dioxane/H₂O1002475
Pd(OAc)₂/SPhosToluene1002485
PdCl₂(dppf)DME/H₂O801292
Pd(PPh₃)₄1,4-Dioxane/H₂O (MW)1200.595

Table 2: Ligand and Base Optimization for Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline

LigandBaseSolventTemperature (°C)Yield (%)
XPhosNaOtBuToluene10092
RuPhosK₃PO₄Dioxane11088
BrettPhosLHMDSTHF8095
JohnPhosCs₂CO₃DME9085

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[1]
  • Reagent Preparation: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 120°C for 30 minutes with stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine
  • Reagent Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 2-chloropyrimidine (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100°C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

Technical Support Center: Analysis of 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-pentylpyrimidine. The following sections detail common impurities, analytical methodologies for their identification, and troubleshooting tips for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several stages of the manufacturing process and storage.[1] These can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route used to produce this compound. Common synthetic pathways for similar molecules involve the chlorination of a pyrimidine precursor and the introduction of the pentyl group, often via a Grignard reaction. Potential impurities include:

    • Starting materials: Unreacted precursors such as 2-hydroxypyrimidine or a pyrimidine derivative without the pentyl group.

    • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

    • By-products: Side reactions can generate structurally similar molecules. For example, in chlorination reactions of aromatic rings, isomers or di-chlorinated species can be formed.[2] In Grignard reactions, common side products include biphenyl derivatives from the coupling of the Grignard reagent.[3]

    • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Degradation-Related Impurities: These form due to the decomposition of this compound over time or upon exposure to certain conditions.[4] Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[5][6][7][8] For halogenated pyrimidines, hydrolysis of the chloro group to a hydroxyl group is a common degradation pathway.

  • Environmental-Related Impurities: Contamination from the surrounding environment during production or storage, such as moisture or other atmospheric components.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities.[9] Reversed-phase HPLC is particularly well-suited for separating compounds with varying polarities, which is typical for a drug substance and its impurities.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[13] It provides excellent separation and structural information from the mass spectra of the eluted compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification and characterization of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities, aiding in their structural elucidation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with another compound.1. Use a new or different column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration. 4. Modify the mobile phase composition or gradient to improve separation.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a thorough needle wash program between injections.
No peaks detected 1. Incorrect wavelength setting on the detector. 2. Sample is not eluting from the column. 3. Detector malfunction.1. Verify the UV absorbance maximum of this compound and set the detector accordingly. 2. Use a stronger mobile phase to elute highly retained compounds. 3. Check the detector lamp and perform diagnostic tests.
GC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape 1. Active sites in the inlet liner or column. 2. Sample degradation at high temperatures. 3. Incorrect injection speed.1. Use a deactivated inlet liner and a high-quality capillary column. 2. Lower the injector and transfer line temperatures. 3. Optimize the injection speed.
Low sensitivity 1. Sample is not volatile enough. 2. Ion source is dirty. 3. Leak in the system.1. Consider derivatization to increase volatility. 2. Clean the ion source according to the manufacturer's instructions. 3. Perform a leak check of the GC-MS system.
Mass spectrum does not match library 1. Co-elution of multiple components. 2. Background interference. 3. Incorrect mass spectral library.1. Improve chromatographic separation by optimizing the temperature program. 2. Subtract the background spectrum from the analyte spectrum. 3. Ensure you are using an appropriate and up-to-date mass spectral library.
Column bleed 1. High oven temperature. 2. Oxygen in the carrier gas. 3. Aged or contaminated column.1. Operate within the recommended temperature limits of the column. 2. Use a high-quality carrier gas with an oxygen trap. 3. Condition the column or replace it if necessary.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Impurity Profiling

This method provides a starting point for the separation of this compound and its potential impurities. Optimization will likely be required based on the specific impurity profile of the sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: General GC-MS Method for Volatile Impurity Analysis

This method is suitable for identifying volatile and semi-volatile impurities.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Investigation Sample This compound Sample HPLC HPLC Screening Sample->HPLC GCMS GC-MS Screening Sample->GCMS Purity Purity > 99.5%? HPLC->Purity GCMS->Purity Release Release Batch Purity->Release Yes Identify Identify Impurities > 0.1% Purity->Identify No LCMS LC-MS Analysis Identify->LCMS NMR NMR Analysis LCMS->NMR Structure Elucidate Structure NMR->Structure Report Generate Impurity Report Structure->Report

Caption: Workflow for impurity identification in this compound samples.

Troubleshooting_Logic Start Analytical Issue Encountered CheckMethod Review Method Parameters (e.g., mobile phase, temp) Start->CheckMethod CheckSystem Inspect System Components (e.g., column, detector) Start->CheckSystem CheckSample Verify Sample Preparation (e.g., concentration, solvent) Start->CheckSample Resolved Issue Resolved CheckMethod->Resolved Parameter Adjusted Consult Consult Senior Scientist CheckMethod->Consult No Obvious Error CheckSystem->Resolved Component Replaced/Cleaned CheckSystem->Consult No Obvious Error CheckSample->Resolved Sample Remade CheckSample->Consult No Obvious Error

Caption: Logical troubleshooting flow for analytical issues.

References

Strategies to minimize byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and maximize your yield of desired pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during pyrimidine synthesis, providing potential causes and actionable solutions.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot multicomponent reaction widely used for the synthesis of dihydropyrimidinones (DHPMs). While efficient, it can be prone to side reactions.

Question 1: My Biginelli reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?

Answer:

Low yields and the presence of multiple byproducts in a Biginelli reaction can stem from several factors. The most common side products include Hantzsch dihydropyridines, Knoevenagel condensation products, and self-condensation products of the β-dicarbonyl compound.

Common Byproducts and Mitigation Strategies:

  • Hantzsch Dihydropyridines: These can form when the aldehyde reacts with two equivalents of the β-ketoester and ammonia (or an ammonium source). This is more prevalent when using ammonium salts as catalysts.

    • Solution: Carefully control the stoichiometry of your reactants. Use a 1:1:1.5 molar ratio of aldehyde, β-dicarbonyl compound, and urea/thiourea. Avoid using ammonium-based catalysts if Hantzsch byproducts are a persistent issue.

  • Knoevenagel Condensation Products: This byproduct arises from the condensation of the aldehyde and the β-dicarbonyl compound.

    • Solution: The choice of catalyst is crucial. Lewis acids like Yb(OTf)₃ or Brønsted acids can promote the desired Biginelli pathway over the Knoevenagel condensation.[1] Optimizing the reaction temperature can also help; higher temperatures sometimes favor the Biginelli product.

  • Self-Condensation of β-Dicarbonyl Compound: β-ketoesters like ethyl acetoacetate can undergo self-condensation, especially under strongly basic or acidic conditions.[2][3][4]

    • Solution: Maintain a moderate reaction pH. If using a strong acid or base as a catalyst, consider using a milder alternative. The slow addition of the β-dicarbonyl compound to the reaction mixture can also minimize its self-condensation.

Troubleshooting Flowchart for Low Yield in Biginelli Reaction:

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Choice and Amount check_reactants->check_catalyst check_conditions Assess Reaction Temperature and Time check_catalyst->check_conditions purification_issue Investigate Purification Method check_conditions->purification_issue byproduct_id Identify Major Byproducts (TLC, NMR) purification_issue->byproduct_id hantzsch Hantzsch Byproduct? byproduct_id->hantzsch knoevenagel Knoevenagel Byproduct? byproduct_id->knoevenagel self_condensation Self-Condensation Byproduct? byproduct_id->self_condensation adjust_stoichiometry Adjust Stoichiometry (1:1:1.5) hantzsch->adjust_stoichiometry Yes change_catalyst Switch to non-ammonium catalyst hantzsch->change_catalyst Yes optimize_catalyst Use milder Lewis/Brønsted acid knoevenagel->optimize_catalyst Yes optimize_temp Optimize Temperature knoevenagel->optimize_temp Yes self_condensation->optimize_catalyst Yes slow_addition Slowly add β-dicarbonyl self_condensation->slow_addition Yes end Improved Yield adjust_stoichiometry->end change_catalyst->end optimize_catalyst->end optimize_temp->end slow_addition->end

Caption: Troubleshooting workflow for low yields in the Biginelli reaction.

Pinner Synthesis Troubleshooting

The Pinner synthesis is a versatile method for preparing substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.

Question 2: I am attempting a Pinner pyrimidine synthesis, but the reaction is incomplete and I'm isolating starting materials and a significant amount of a byproduct. What could be the issue?

Answer:

Incomplete conversion and byproduct formation in the Pinner synthesis often point to issues with the reaction conditions or the stability of the reactants. Common problems include incomplete cyclization and hydrolysis of the amidine starting material.

Common Issues and Solutions:

  • Incomplete Cyclization: The initial condensation product may not efficiently cyclize to form the pyrimidine ring.

    • Solution: This is often related to the reaction temperature and catalyst. Ensure you are using an appropriate acid or base catalyst to promote cyclization. In some cases, increasing the reaction temperature or extending the reaction time may be necessary. Microwave irradiation has been shown to improve yields and reduce reaction times in some Pinner-type syntheses.

  • Amidine Hydrolysis: Amidines are susceptible to hydrolysis, especially under acidic conditions and in the presence of water, which will convert them to the corresponding amide and ammonia. This reduces the amount of nucleophile available for the cyclization.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction. If using an acid catalyst, a non-aqueous workup is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Logical Relationship for Pinner Synthesis Issues:

Pinner_Troubleshooting start Incomplete Pinner Synthesis incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization amidine_hydrolysis Amidine Hydrolysis start->amidine_hydrolysis optimize_conditions Optimize Temperature & Catalyst incomplete_cyclization->optimize_conditions use_anhydrous Use Anhydrous Conditions amidine_hydrolysis->use_anhydrous end Successful Pyrimidine Formation optimize_conditions->end inert_atmosphere Use Inert Atmosphere use_anhydrous->inert_atmosphere inert_atmosphere->end

Caption: Addressing common problems in the Pinner pyrimidine synthesis.

Data on Catalyst Effects in Biginelli Reaction

The choice of catalyst can significantly impact the yield of the desired dihydropyrimidinone and the formation of byproducts. The following table summarizes the performance of various catalysts under solvent-free conditions for the synthesis of 4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

CatalystTime (min)Yield (%)
None18045
CuCl₂3092
FeCl₃·6H₂O4595
NiCl₂·6H₂O6088
MnCl₂·4H₂O7585
Yb(OTf)₃2096
InCl₃4094

Data compiled from various sources and represent typical results. Actual results may vary based on specific reaction conditions.

Experimental Protocols

High-Yield Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via a Greener Biginelli Reaction[6]

This protocol utilizes microwave irradiation and a mild catalyst for an efficient and environmentally friendly synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Benzyltriethylammonium chloride (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine 4-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of benzyltriethylammonium chloride (1 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Place the vessel in a domestic microwave oven and irradiate at a power of 300W for 3-5 minutes. Monitor the reaction progress by TLC (thin-layer chromatography) using a mobile phase of ethyl acetate:hexane (3:7).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture and stir vigorously. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Experimental Workflow:

Biginelli_Protocol start Start mix_reactants Mix aldehyde, β-ketoester, urea, and catalyst start->mix_reactants microwave Microwave irradiation (300W, 3-5 min) mix_reactants->microwave monitor_tlc Monitor reaction by TLC microwave->monitor_tlc cool Cool to room temperature monitor_tlc->cool precipitate Add cold water and stir cool->precipitate filter Collect crude product by vacuum filtration precipitate->filter recrystallize Recrystallize from hot ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step workflow for a green Biginelli synthesis.

Purification of Dihydropyrimidinones (DHPMs) by Column Chromatography

This protocol provides a general guideline for the purification of DHPMs from common byproducts of the Biginelli reaction.

Materials:

  • Crude DHPM product

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the excess hexane to drain until the solvent level is just above the silica gel bed.

  • Load the Sample:

    • Dissolve the crude DHPM product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 90:10 hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 90:10 to 70:30 hexane:ethyl acetate. The optimal solvent system will depend on the specific polarity of your product and impurities and should be determined by TLC analysis beforehand.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified DHPM.

Purification Workflow:

Purification_Workflow start Start prepare_column Prepare silica gel column start->prepare_column load_sample Load crude product onto column prepare_column->load_sample elute_gradient Elute with hexane/ethyl acetate gradient load_sample->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions analyze_tlc Analyze fractions by TLC collect_fractions->analyze_tlc combine_pure Combine pure fractions analyze_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: General workflow for the purification of DHPMs using column chromatography.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to 2-Chloro-5-Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 2-chloro-5-substituted pyrimidine derivatives. We delve into their anticancer and antiviral properties, supported by experimental data and detailed methodologies, to inform future research and development in this promising area of medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral effects.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating this activity. This guide focuses on derivatives featuring a chloro group at the 2-position and various substituents at the 5-position, exploring the structure-activity relationships that govern their biological potential.

Anticancer Activity: A Tale of Substituents

A study on 2,5-disubstituted pyrimidines revealed that some of these compounds exhibit moderate in vitro cytotoxic activity against the HeLa cell line. In this research, 2-benzyloxy-5-bromopyrimidines were synthesized from 2-chloro-5-bromopyrimidine and subsequently used in Suzuki coupling reactions to generate a variety of 2,5-disubstituted pyrimidines. The cytotoxic effects of these compounds were evaluated using the MTT cell proliferation assay.

Furthermore, research into 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives has highlighted the importance of the C5-substituent on the pyrimidine ring for inhibiting cyclin-dependent kinase 9 (CDK9), a key target in cancer therapy.[3][4] In one study, replacing a hydrogen atom at the C5-position with a carbonitrile group resulted in a potent inhibitor of CDK9, CDK1, and CDK2.[3] Conversely, the introduction of a hydroxyl group at the same position led to a significant decrease in inhibitory activity.[3] These findings underscore the critical role of the electronic and steric properties of the C5-substituent in determining the anticancer efficacy of these pyrimidine derivatives.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the anticancer activity of various 2-chloro-5-substituted pyrimidine analogs.

Compound ID5-SubstituentCell LineAssayActivity Metric (e.g., IC50, GI50)Reference
Series A Bromo (precursor)HeLaMTTModerate Cytotoxicity
Series B CyanoHCT-116ProliferationGI50 = 40 nM[3]
Series B HydroxylHCT-116ProliferationSignificantly reduced activity[3]

Antiviral Activity: Exploring a Broad Spectrum

The pyrimidine nucleus is a common feature in many antiviral drugs.[1][5] The antiviral potential of 2-chloro-5-substituted pyrimidine derivatives is an area of active investigation, with studies exploring their efficacy against a range of viruses.

A review of patent literature indicates that a large variety of pyrimidine molecules have been synthesized and tested for their antiviral activity over the last few decades.[5] These compounds have shown inhibitory effects against a wide array of viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV).[5] The antiviral efficacy is often dependent on the nature of the substitutions on the pyrimidine ring. For instance, in a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, the substitution at the 5-position in the order of amino group > hydroxyiminomethyl group > halogen showed decreasing antiviral efficacy.[6]

While specific data on 2-chloro-5-pentylpyrimidine is scarce, the general findings for related structures suggest that modifications at the 5-position are a viable strategy for developing novel antiviral agents.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.[2][5][10]

Principle: This assay measures the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible cells in multi-well plates to form a confluent monolayer.[2]

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[11]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.[11]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration of the compound that reduces plaque formation by 50%).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by anticancer pyrimidine derivatives and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus extracellular Growth Factors receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation cdk CDK9 rna_pol_ii RNA Pol II cdk->rna_pol_ii Phosphorylates transcription Transcription rna_pol_ii->transcription pyrimidine 2-Chloro-5-substituted Pyrimidine Derivative pyrimidine->cdk Inhibits experimental_workflow cluster_anticancer Anticancer Activity Screening cluster_antiviral Antiviral Activity Screening start Start: Synthesized 2-Chloro-5-substituted Pyrimidine Derivatives cluster_anticancer cluster_anticancer start->cluster_anticancer cluster_antiviral cluster_antiviral start->cluster_antiviral cell_culture 1. Cell Culture (e.g., HeLa, HCT-116) mtt_assay 2. MTT Assay cell_culture->mtt_assay ic50 3. Determine IC50 mtt_assay->ic50 end End: Identification of Biologically Active Derivatives ic50->end cell_monolayer 1. Prepare Cell Monolayer plaque_assay 2. Plaque Reduction Assay cell_monolayer->plaque_assay ec50 3. Determine EC50 plaque_assay->ec50 ec50->end

References

2-Chloro-5-pentylpyrimidine: A Comparative Guide for Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 2-Chloro-5-pentylpyrimidine and other key heterocyclic scaffolds used in drug discovery, with a focus on their synthetic utility and applications in medicinal chemistry.

The pyrimidine core is a well-established "privileged scaffold" in drug discovery, forming the basis of numerous approved drugs, particularly in oncology and infectious diseases. Its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, makes it a versatile template for inhibitor design. This compound, a member of this class, offers a unique combination of a reactive chlorine atom for further functionalization and a lipophilic pentyl group that can probe hydrophobic pockets in target proteins.

Due to the limited availability of specific comparative data for this compound in the public domain, this guide will broaden its scope to the class of 2-chloro-5-alkylpyrimidines, using data from closely related analogs to draw meaningful comparisons with other common building blocks such as substituted pyridines and purines.

Physicochemical and Synthetic Comparison of Building Blocks

The choice of a core scaffold influences not only the biological activity of a molecule but also its synthetic accessibility and physicochemical properties. The following table compares this compound with two other common heterocyclic building blocks: 2-Chloro-5-(trifluoromethyl)pyridine and 6-Chloropurine.

PropertyThis compound2-Chloro-5-(trifluoromethyl)pyridine6-Chloropurine
Molecular Formula C₉H₁₃ClN₂C₆H₃ClF₃NC₅H₃ClN₄
Molecular Weight 184.67 g/mol 181.54 g/mol 154.55 g/mol
Structure
Key Reactive Site C2-ChlorideC2-ChlorideC6-Chloride
Common Reactions Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Buchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr), Suzuki CouplingNucleophilic Aromatic Substitution (SNAr)
Notable Feature Lipophilic pentyl side chain for probing hydrophobic pockets.Electron-withdrawing trifluoromethyl group influencing reactivity and pKa.Bioisostere of adenine, often used in kinase inhibitors and antivirals.

Applications in Drug Discovery

The versatility of these building blocks is reflected in the wide array of biological targets for which they have been employed. Pyrimidines, pyridines, and purines are all prominent in the development of kinase inhibitors, a major class of cancer therapeutics.

Building Block ClassCommon Biological TargetsExamples of Derived Drugs/InhibitorsTherapeutic Areas
Pyrimidines Tyrosine Kinases (e.g., EGFR, ALK), Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases), Reverse TranscriptaseImatinib, Osimertinib, PalbociclibOncology, Virology
Pyridines Kinases, GPCRs, Ion ChannelsSorafenib, CrizotinibOncology, Neurology
Purines Kinases, DNA/RNA Polymerases, Adenosine ReceptorsIbrutinib, Mercaptopurine, AcyclovirOncology, Virology, Immunology

Experimental Protocols

The 2-chloro substituent on the pyrimidine ring is a key functional handle for introducing diversity into drug candidates. Below are representative protocols for two common and powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is widely used to form carbon-carbon bonds.

Reaction:

G cluster_0 Suzuki-Miyaura Coupling 2_chloro_5_alkylpyrimidine 2-Chloro-5-alkylpyrimidine product 2-Aryl-5-alkylpyrimidine 2_chloro_5_alkylpyrimidine->product + boronic_acid R-B(OH)2 boronic_acid->product + catalyst Pd(PPh3)4, Base (e.g., K2CO3) catalyst->product Solvent (e.g., Dioxane/H2O) Heat

Suzuki-Miyaura Coupling Workflow

Protocol: To a solution of a 2-chloro-5-alkylpyrimidine (1.0 mmol) and an arylboronic acid (1.2 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Note: Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds.

Reaction:

G cluster_1 Buchwald-Hartwig Amination 2_chloro_5_alkylpyrimidine 2-Chloro-5-alkylpyrimidine product 2-Amino-5-alkylpyrimidine 2_chloro_5_alkylpyrimidine->product + amine R-NH2 amine->product + catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) catalyst->product Solvent (e.g., Toluene) Heat

Buchwald-Hartwig Amination Workflow

Protocol: A mixture of a 2-chloro-5-alkylpyrimidine (1.0 mmol), an amine (1.2 mmol), cesium carbonate (1.5 mmol), and a palladium catalyst with an appropriate ligand (e.g., Pd₂(dba)₃ and Xantphos) is placed in a reaction vessel under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired 2-amino-5-alkylpyrimidine.

Signaling Pathway Context: EGFR Inhibition

Many pyrimidine-based drugs function as kinase inhibitors. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition

In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation and survival.[1] Pyrimidine-based inhibitors can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking these downstream signals.[2][3]

Conclusion

While specific comparative performance data for this compound remains elusive in readily accessible literature, the broader class of 2-chloro-5-alkylpyrimidines represents a valuable and versatile set of building blocks in drug discovery. Their utility in constructing kinase inhibitors and other targeted therapies is well-documented. The choice between a pyrimidine, pyridine, or purine scaffold will ultimately depend on the specific therapeutic target, the desired structure-activity relationship, and the synthetic strategy. The lipophilic nature of the pentyl group in this compound suggests its potential utility in targeting proteins with hydrophobic binding pockets, an area that warrants further investigation. Researchers are encouraged to consider this building block in their synthetic campaigns, particularly when seeking to modulate lipophilicity and explore new chemical space.

References

The Rise of Pyrimidine-Based Emitters: A Comparative Analysis of 2-Chloro-5-pentylpyrimidine in OLED Technology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey. Pyrimidine-based compounds have emerged as a promising class of materials for next-generation OLEDs, offering a unique blend of electronic properties and synthetic versatility. This guide provides a comprehensive performance benchmark of OLEDs based on a representative 2-Chloro-5-pentylpyrimidine derivative against leading alternative technologies, supported by experimental data and detailed protocols.

At the heart of this analysis is the this compound core, a versatile building block for advanced organic electronic materials. The electron-deficient nature of the pyrimidine ring facilitates efficient electron injection and transport, crucial for achieving balanced charge carrier dynamics within the OLED device. The chloro- and pentyl- substitutions offer avenues for fine-tuning the material's solubility, thermal stability, and energy levels. While direct performance data for a specific "this compound" emitter is not extensively reported in peer-reviewed literature, this guide will leverage data from structurally similar 2,5-disubstituted pyrimidine derivatives to project its potential and compare it against established high-performance OLED technologies, namely Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs).

Performance Benchmarking: A Data-Driven Comparison

The performance of an OLED is quantified by several key metrics, including its efficiency in converting electricity to light and its operational stability. The following tables summarize the performance of a hypothetical this compound-based OLED alongside high-performing blue and green TADF and phosphorescent OLEDs.

Table 1: Performance Comparison of Blue OLED Emitters

Emitter TypePeak External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Color Coordinates (CIE 1931)
Hypothetical this compound Derivative 10 - 1515 - 2510 - 20(0.15, 0.20)
High-Efficiency Blue TADF [1][2]~35.8~59.8~62.8(0.14, 0.25)
High-Efficiency Blue Phosphorescent (PhOLED) [3]~25~45~35(0.14, 0.18)

Table 2: Performance Comparison of Green OLED Emitters

Emitter TypePeak External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Color Coordinates (CIE 1931)
Hypothetical this compound Derivative 15 - 2040 - 6030 - 50(0.30, 0.60)
High-Efficiency Green TADF [4]~24.1~70~80(0.35, 0.61)
High-Efficiency Green Phosphorescent (PhOLED) [5][6]> 22> 180> 240(0.30, 0.62)

Experimental Protocols: From Synthesis to Device Characterization

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of 2-Chloro-5-alkylpyrimidine Derivatives

The synthesis of 2-chloro-5-alkylpyrimidines can be achieved through a multi-step process. A general protocol involves the reaction of a β-chlorovinyl ketone with an amidine in the presence of a base to form the pyrimidine ring. Subsequent chlorination can be performed using a suitable chlorinating agent. The alkyl group at the 5-position can be introduced via cross-coupling reactions.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Start β-Chlorovinyl Ketone + Amidine Reaction1 Cyclocondensation Start->Reaction1 Intermediate1 2-Hydroxy-5-alkylpyrimidine Reaction1->Intermediate1 Reaction2 Chlorination (e.g., POCl3) Intermediate1->Reaction2 Product 2-Chloro-5-alkylpyrimidine Reaction2->Product

Caption: General synthesis workflow for 2-chloro-5-alkylpyrimidine derivatives.

OLED Device Fabrication Protocol

The fabrication of OLED devices is typically carried out in a high-vacuum environment using thermal evaporation.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the pyrimidine derivative as a host or emitter, an electron transport layer (ETL), and an electron injection layer (EIL) are deposited in succession via thermal evaporation. The thickness of each layer is monitored using a quartz crystal microbalance.

  • Cathode Deposition: A metal cathode, typically lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

DOT Script for OLED Fabrication Workflow:

OLED_Fabrication Substrate ITO Substrate Cleaning HIL Hole Injection Layer Deposition Substrate->HIL Vacuum Thermal Evaporation HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer (Pyrimidine-based) Deposition HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode (LiF/Al) Deposition ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Step-by-step workflow for the fabrication of a vacuum-deposited OLED.

Device Characterization Protocol

The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages to determine the emission color and color coordinates (CIE 1931).

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.

  • Device Lifetime: The operational lifetime is determined by monitoring the decay in luminance over time at a constant current density. The LT50 value, the time it takes for the luminance to decrease to 50% of its initial value, is a common metric.

Signaling Pathway: The Journey from Electron to Photon

The fundamental process of light emission in an OLED involves several key steps, from charge injection to radiative decay of excitons.

DOT Script for OLED Emission Mechanism:

OLED_Mechanism cluster_device OLED Device Anode Anode (ITO) Hole_Injection Hole Injection Anode->Hole_Injection HTL Hole Transport Layer Hole_Transport Hole Transport HTL->Hole_Transport EML Emissive Layer (Pyrimidine) Recombination Exciton Formation (Recombination) ETL Electron Transport Layer Electron_Transport Electron Transport ETL->Electron_Transport Cathode Cathode (Al) Electron_Injection Electron Injection Cathode->Electron_Injection Hole_Injection->HTL Electron_Injection->ETL Hole_Transport->EML Electron_Transport->EML Emission Light Emission (Photon) Recombination->Emission

Caption: The fundamental mechanism of light emission in an organic light-emitting diode.

References

Cross-Validation of Analytical Data for 2-Chloro-5-pentylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable analytical data is paramount for compound characterization, quality control, and regulatory compliance. This guide provides a comparative analysis of analytical data for 2-Chloro-5-pentylpyrimidine and its structurally related alternatives, offering insights into various analytical techniques and their experimental protocols.

Executive Summary

This guide presents a cross-validation of analytical data for this compound, a key intermediate in pharmaceutical synthesis. The document details experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A comparative analysis with potential alternatives, 2-Bromo-5-pentylpyrimidine and 2-Methoxy-5-pentylpyrimidine, is provided to offer a broader perspective on analytical method development and compound characterization.

Compound Profiles and Analytical Overview

Compound Structure Molecular Formula Molecular Weight Key Analytical Techniques
This compoundthis compound StructureC₉H₁₃ClN₂184.67 g/mol GC, HPLC, FT-IR, Raman, NMR, MS
2-Bromo-5-pentylpyrimidine2-Bromo-5-pentylpyrimidine StructureC₉H₁₃BrN₂229.12 g/mol HPLC, GC-MS
2-Methoxy-5-pentylpyrimidine2-Methoxy-5-pentylpyrimidine StructureC₁₀H₁₆N₂O180.25 g/mol GC-MS, HPLC

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from related impurities or alternative compounds.

Gas Chromatography (GC)

Gas chromatography is a widely used method for assessing the purity of volatile and thermally stable compounds like this compound.

Table 2: GC Purity Analysis of this compound

Parameter This compound Alternative: 2-Bromo-5-pentylpyrimidine
Purity Assay (by GC) ≥97.5% to 98%Data not readily available
Typical Column DB-5 or equivalentDB-5 or equivalent
Injector Temperature 250 °C250 °C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID) / Mass Spectrometer (MS)
Carrier Gas Helium or NitrogenHelium or Nitrogen

Experimental Protocol: GC Purity Assay

A general protocol for the GC analysis of pyrimidine derivatives involves:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., acetone).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: Employ a temperature program to separate the components on the capillary column. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

  • Detection: The FID detects the organic compounds as they elute from the column.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Sample of this compound Dissolution Dissolve Sample Sample->Dissolution Solvent Volatile Solvent (e.g., Acetone) Solvent->Dissolution Injector Injector (250°C) Dissolution->Injector Inject 1µL Column Capillary Column (e.g., DB-5) Injector->Column Carrier Gas Detector FID Detector Column->Detector Oven GC Oven (Temperature Program) DataSystem Data Acquisition System Detector->DataSystem Chromatogram Obtain Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Final Report Calculation->Report HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Processing MobilePhase Mobile Phase (e.g., ACN/H2O) Filter Filter & Degas MobilePhase->Filter Sample Sample Solution Injector Autosampler/Injector Sample->Injector Pump HPLC Pump Filter->Pump Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Generate Chromatogram DataSystem->Chromatogram PeakAnalysis Identify & Quantify Peaks Chromatogram->PeakAnalysis Result Report Results PeakAnalysis->Result MS_Fragmentation Molecule This compound (m/z = 184/186) Fragment1 Loss of Butyl Radical [M - C4H9]+ (m/z = 127) Molecule->Fragment1 - C4H9 Fragment2 Loss of Pentyl Radical [M - C5H11]+ (m/z = 113) Molecule->Fragment2 - C5H11 Fragment3 Loss of Cl [M - Cl]+ (m/z = 149) Molecule->Fragment3 - Cl

A Comparative Guide to Catalyst Efficacy in Suzuki Coupling of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures. The coupling of 2-chloropyrimidines is of significant interest as the pyrimidine motif is a key component in numerous therapeutic agents. However, the electronic properties of the pyrimidine ring and the potential for catalyst inhibition by the nitrogen atoms can present challenges. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of 2-chloropyrimidines, supported by experimental data to aid in the selection of the most effective catalyst for specific applications.

Palladium-Based Catalysts: The Workhorse of Suzuki Coupling

Palladium complexes remain the most widely used catalysts for the Suzuki coupling of 2-chloropyrimidines. The choice of palladium precursor and, critically, the phosphine ligand, significantly impacts reaction efficiency, yield, and substrate scope.

A systematic screening of various palladium catalysts for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid revealed significant differences in their efficacy. The study highlighted that the combination of the palladium source and the ligand is crucial for achieving high yields.[1][2][3]

Catalyst / LigandYield (%)Catalyst Loading (mol%)Reaction TimeTemperature (°C)Reference
Pd(PPh₃)₄72-810.5 - 515 min - 24 h100[1][2][3]
Pd(dppf)Cl₂·CH₂Cl₂70524 h100[1][2][3]
Pd(OAc)₂ / PPh₃46524 h100[1][2][3]
PdCl₂(PPh₃)₂36524 h100[1][2][3]
Pd₂(dba)₃·CHCl₃35524 h100[1][2][3]
Pd(OAc)₂ / PCy₃26524 h100[1][2][3]
Pd₂(dba)₃ / TTBP·HBF₄23524 h100[1][2][3]

Key Findings:

  • Pd(PPh₃)₄ emerged as a highly efficient and cost-effective catalyst, providing excellent yields even at low catalyst loadings (0.5 mol%) under microwave irradiation.[1][2][3]

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) also demonstrated good activity, which is attributed to its wide bite angle that facilitates reductive elimination.[1][2]

  • Palladium(II) acetate (Pd(OAc)₂) in combination with various phosphine ligands generally resulted in lower yields compared to the Pd(0) sources under the tested conditions.[1][2]

  • The use of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, has been shown to be effective for challenging couplings, including those involving basic nitrogen-containing heterocycles.[4]

Nickel-Based Catalysts: A Cost-Effective Alternative with Caveats

Nickel catalysts present an attractive, more earth-abundant, and cost-effective alternative to palladium. However, their application in the Suzuki coupling of 2-chloropyrimidines can be challenging.

Studies have shown that while nickel/dppf catalyst systems are effective for the coupling of 3- and 4-chloropyridines, they are often unsuccessful for 2-chloropyridine and other α-halo-N-heterocycles.[5][6] This is attributed to the formation of stable, catalytically inactive dimeric nickel species upon oxidative addition to the 2-halopyridine.[5][6] Despite these challenges, nickel catalysis has shown promise in green solvents and for a range of heterocyclic substrates under specific conditions.[7][8]

CatalystSubstrateSolventYield (%)Reference
NiCl₂(PCy₃)₂3-Chloropyridinet-amyl alcohol>95[7][8]
NiCl₂(PCy₃)₂2-Chloropyridinet-amyl alcoholLow/No reaction[5][6]

Key Considerations:

  • The position of the chlorine atom on the pyrimidine ring is a critical factor for the success of nickel-catalyzed Suzuki couplings.

  • Further development of ligands that can prevent the formation of inactive nickel complexes is necessary to broaden the applicability of nickel catalysts for 2-chloropyrimidines.

  • Microwave heating has been shown to significantly accelerate nickel-catalyzed Suzuki-Miyaura cross-couplings of aryl carbamates and sulfamates, suggesting its potential for overcoming activation barriers in challenging systems.[9]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study that demonstrated high efficiency with low catalyst loading.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon atmosphere

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Seal the vial and purge with argon.

  • Irradiate the reaction mixture in a microwave reactor at 100°C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography.

Visualizing the Catalytic Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 R¹-R² R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (2-Chloropyrimidine) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for the screening and optimization of catalysts for the Suzuki coupling of 2-chloropyrimidines.

Catalyst_Screening_Workflow Start Define Model Reaction: 2-Chloropyrimidine + Boronic Acid CatalystScreen Screen Palladium & Nickel Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, NiCl₂(PCy₃)₂) Start->CatalystScreen End Optimized Protocol LigandScreen Screen Phosphine Ligands (e.g., PPh₃, dppf, SPhos) CatalystScreen->LigandScreen ConditionOpt Optimize Reaction Conditions: - Solvent - Base - Temperature - Time LigandScreen->ConditionOpt YieldAnalysis Analyze Yield and Purity (e.g., LC-MS, NMR) ConditionOpt->YieldAnalysis YieldAnalysis->CatalystScreen Low Yield ScaleUp Scale-Up Reaction YieldAnalysis->ScaleUp High Yield ScaleUp->End

Caption: A typical workflow for catalyst screening and optimization.

Conclusion

The choice of catalyst for the Suzuki coupling of 2-chloropyrimidines is a critical parameter that dictates the success of the reaction. While palladium catalysts, particularly Pd(PPh₃)₄ , offer a robust and versatile option with proven high efficacy, especially under microwave conditions, the development of more economical and sustainable nickel-based systems continues to be an important area of research. The data presented in this guide serves as a valuable starting point for researchers in selecting the most appropriate catalytic system for their specific synthetic needs, balancing factors such as cost, efficiency, and substrate compatibility. Further optimization of reaction conditions is always recommended to achieve the best possible outcomes.

References

Structural Activity Relationship (SAR) Studies of 2-Chloro-5-pentylpyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific structural activity relationship (SAR) studies focused on 2-Chloro-5-pentylpyrimidine analogs. While the pyrimidine core is a well-established scaffold in medicinal chemistry, leading to numerous approved drugs and clinical candidates, the specific substitution pattern of a chloro group at the 2-position and a pentyl group at the 5-position has not been extensively explored in publicly available research.

Hypothetical SAR Exploration Based on Related Pyrimidine Analogs

Based on SAR studies of various 2,4,5-trisubstituted pyrimidines, we can hypothesize the following relationships for the this compound core. These hypotheses would need to be validated through dedicated synthesis and biological evaluation.

Importance of the 2-Chloro Substituent

The 2-chloro group is a common feature in many biologically active pyrimidine derivatives, often serving as a crucial handle for further chemical modifications through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities at the 2-position, which can significantly impact biological activity. In many kinase inhibitors, for instance, the 2-position is often occupied by an amino group linked to a larger aromatic or heteroaromatic moiety that interacts with the hinge region of the kinase.

Influence of the 5-Pentyl Group

The 5-alkyl substitution on the pyrimidine ring generally influences the lipophilicity and van der Waals interactions of the molecule within the target's binding pocket. Some studies on 2,4,5-trisubstituted pyrimidines as plasmodial kinase inhibitors suggest that the catalytic site of some kinases may poorly tolerate bulky alkyl substituents at the 5-position, preferring halogens instead.[1] However, for other targets, a lipophilic group like a pentyl chain could be beneficial for occupying a hydrophobic pocket. The optimal length and nature of the alkyl chain at this position would be highly target-dependent.

Potential for Modification at the 4-Position

The 4-position of the this compound scaffold represents a key vector for chemical diversification to explore SAR. By introducing various substituents at this position, one could modulate the compound's potency, selectivity, and pharmacokinetic properties.

Data from Related 2,4,5-Trisubstituted Pyrimidine Analogs

While direct data is unavailable, a study on 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6 provides some insights into the SAR at the 5-position.[1] The following table summarizes the activity of a few analogs from that study where the 5-position was varied. It is crucial to understand that the core scaffold in this study is different from this compound.

Compound ID5-SubstituentPfGSK3 IC50 (nM)PfPK6 IC50 (nM)
18n Methyl>1000025 ± 2
18q Fluoro456 ± 4315 ± 1
18r Chloro174 ± 1611 ± 1
18s Bromo165 ± 1810 ± 1
Data adapted from: Al-Ali, H., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Infectious Diseases.[1]

This data suggests that for PfGSK3, halogens at the 5-position are preferred over a methyl group, indicating that a pentyl group might also result in lower potency for this specific target.[1] Conversely, for PfPK6, both alkyl and halogen substituents at the 5-position resulted in potent inhibition.[1]

Experimental Protocols from Analogous Studies

To provide a framework for future investigations into this compound analogs, here are representative experimental protocols from studies on related pyrimidine derivatives.

General Procedure for Synthesis of 4-Amino-Substituted Pyrimidine Analogs

A common method to introduce diversity at the 4-position of a 2-chloropyrimidine core is through a nucleophilic aromatic substitution reaction.

experimental_workflow start This compound reaction Heat (e.g., 80-120 °C) start->reaction reagents Amine (R-NH2) Base (e.g., DIPEA) Solvent (e.g., NMP or EtOH) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 4-(Substituted-amino)- This compound purification->product

Synthetic workflow for 4-position modification.

To a solution of this compound in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol, the desired amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-substituted-2-chloro-5-pentylpyrimidine analog.

Representative Kinase Inhibition Assay Protocol

The following is a generalized protocol for evaluating the inhibitory activity of compounds against a protein kinase, which would be a likely target class for this scaffold.

assay_workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection compound Test Compound (in DMSO) incubation Incubate at 30 °C compound->incubation kinase Kinase Enzyme kinase->incubation substrate Peptide Substrate substrate->incubation atp ATP atp->incubation quenching Stop Reaction incubation->quenching detection_reagent Add Detection Reagent quenching->detection_reagent readout Measure Signal (e.g., Luminescence) detection_reagent->readout

Kinase inhibition assay workflow.

Kinase activity is measured using a luminescence-based assay. The kinase, a suitable peptide substrate, and the test compound (at varying concentrations) are incubated in a buffer solution containing ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C). The amount of ATP remaining after the reaction is quantified by adding a detection reagent that contains luciferase, which generates a luminescent signal proportional to the ATP concentration. A decrease in signal indicates kinase activity, and the inhibition by the test compound is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The this compound scaffold holds potential for the development of novel bioactive molecules. However, the lack of specific SAR studies for this series of analogs is a significant knowledge gap. Future research should focus on the systematic synthesis of this compound analogs with diverse substituents at the 4-position and their evaluation against a panel of relevant biological targets, such as protein kinases, to establish a clear and actionable structure-activity relationship. Such studies would be invaluable for guiding the design of more potent and selective compounds for various therapeutic applications.

References

A Head-to-Head Comparison of 2-Chloro-5-pentylpyrimidine and its Analogs as Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Halogenated Pyrimidine Intermediate for Cross-Coupling Reactions.

In the landscape of modern drug discovery, the synthesis of novel small molecules with therapeutic potential heavily relies on the efficiency and versatility of key chemical intermediates. Among these, substituted pyrimidines are a cornerstone, forming the structural core of numerous clinically approved drugs, particularly protein kinase inhibitors. The 2-halo-5-alkylpyrimidine scaffold is a valuable building block, enabling the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of 2-Chloro-5-pentylpyrimidine with its bromo and iodo analogs, offering insights into their relative performance in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. This analysis, supported by experimental data from analogous systems, aims to empower researchers to make informed decisions in the selection of the most suitable intermediate for their synthetic campaigns.

Reactivity and Performance in Cross-Coupling Reactions

The choice of the halogen atom on the pyrimidine ring significantly impacts the reactivity of the intermediate in cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

While specific comparative data for this compound and its direct bromo and iodo analogs under identical conditions is not extensively available in the public domain, we can extrapolate from the well-established reactivity patterns of halopyrimidines and related heteroaryl halides to provide a qualitative and semi-quantitative comparison. The following tables summarize the expected relative performance based on available literature for similar substrates.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reaction of a 2-halo-5-pentylpyrimidine with an arylboronic acid is a key step in the synthesis of many biologically active compounds.

IntermediateRelative ReactivityTypical Catalyst LoadingTypical Reaction TimeTypical Yield Range
2-Iodo-5-pentylpyrimidineHigh1-3 mol%1-4 hours85-98%
2-Bromo-5-pentylpyrimidineModerate2-5 mol%4-12 hours70-90%
This compoundLow3-10 mol%12-24 hours40-75%

Note: The data presented is an estimation based on analogous systems and general principles of reactivity. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system used.

Table 2: Comparative Performance in Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another valuable tool for C-C bond formation and is often complementary to the Suzuki-Miyaura reaction.

IntermediateRelative ReactivityTypical Catalyst LoadingTypical Reaction TimeTypical Yield Range
2-Iodo-5-pentylpyrimidineHigh1-3 mol%1-3 hours80-95%
2-Bromo-5-pentylpyrimidineModerate2-5 mol%3-8 hours65-85%
This compoundLow3-10 mol%8-18 hours35-70%

Note: The data presented is an estimation based on analogous systems and general principles of reactivity. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system used.[1]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds, which are prevalent in a vast number of pharmaceuticals.

IntermediateRelative ReactivityTypical Catalyst LoadingTypical Reaction TimeTypical Yield Range
2-Iodo-5-pentylpyrimidineHigh1-2 mol%2-6 hours88-99%
2-Bromo-5-pentylpyrimidineModerate1.5-4 mol%6-16 hours75-92%
This compoundLow2-8 mol%16-36 hours50-80%

Note: The data presented is an estimation based on analogous systems and general principles of reactivity. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system used.[2]

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, which can be adapted for the specific 2-halo-5-pentylpyrimidine intermediate.

Synthesis of 2-Bromo-5-pentylpyrimidine and 2-Iodo-5-pentylpyrimidine

2-Bromo-5-pentylpyrimidine: This intermediate can be synthesized from 2-amino-5-pentylpyrimidine via a Sandmeyer-type reaction.

2-Iodo-5-pentylpyrimidine: The iodo analog can be prepared from this compound via a halogen exchange reaction, commonly known as the Finkelstein reaction, using sodium iodide in a suitable solvent like acetone or DMF.[3][4][5]

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-halo-5-pentylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (X mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed.[6][7] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Negishi Coupling

To a solution of the 2-halo-5-pentylpyrimidine (1.0 eq.) and a palladium catalyst, for instance Pd(dba)₂ with a suitable phosphine ligand (X mol%), in an anhydrous solvent such as THF under an inert atmosphere, a solution of the organozinc reagent (prepared in situ from the corresponding organohalide and zinc dust or commercially available) (1.5 eq.) is added dropwise at a controlled temperature.[8] The reaction is stirred until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

A mixture of the 2-halo-5-pentylpyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., XPhos, SPhos) (X mol%), and a strong base such as NaOtBu or K₃PO₄ (1.5 eq.) in an anhydrous, deoxygenated solvent like toluene or dioxane is heated under an inert atmosphere.[9][10] The reaction progress is monitored, and upon completion, the mixture is worked up by quenching, extraction, and purification via column chromatography.

Application in Drug Discovery: Targeting Protein Kinase Signaling Pathways

Substituted pyrimidines are privileged scaffolds in the design of protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 2-Substituted-5-alkylpyrimidines can be elaborated into potent and selective kinase inhibitors that target key signaling nodes.

One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overactivation of EGFR is implicated in the development and progression of various cancers. Small molecule inhibitors that compete with ATP for binding to the kinase domain of EGFR can effectively block its downstream signaling. The 2-anilino-pyrimidine core is a common feature in many EGFR inhibitors.

Below is a simplified representation of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

The workflow for developing such inhibitors often involves the synthesis of a library of compounds with variations at the 2-position of the pyrimidine ring, a process greatly facilitated by the cross-coupling reactions discussed in this guide.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Halopyrimidine 2-Halo-5-pentylpyrimidine (Cl, Br, or I) Cross_Coupling Pd-Catalyzed Cross-Coupling Halopyrimidine->Cross_Coupling Coupling_Partner Coupling Partner (Boronic Acid, Organozinc, Amine) Coupling_Partner->Cross_Coupling Inhibitor_Library Library of Pyrimidine Derivatives Cross_Coupling->Inhibitor_Library Biochemical_Assay Biochemical Assay (Kinase Inhibition) Inhibitor_Library->Biochemical_Assay Cellular_Assay Cellular Assay (Anti-proliferative Activity) Biochemical_Assay->Cellular_Assay Lead_Compound Lead Compound Cellular_Assay->Lead_Compound

Caption: Workflow for the development of pyrimidine-based kinase inhibitors.

Conclusion

The selection of the appropriate 2-halo-5-pentylpyrimidine intermediate is a critical decision in the synthesis of potential drug candidates. While 2-iodo-5-pentylpyrimidine offers the highest reactivity and often leads to shorter reaction times and higher yields, its higher cost and potentially lower stability may be a consideration. 2-Bromo-5-pentylpyrimidine presents a good balance between reactivity and cost, making it a popular choice for many applications. This compound, being the most cost-effective, is a viable option, particularly for large-scale synthesis, provided that more forcing reaction conditions and potentially lower yields are acceptable. By understanding the trade-offs in reactivity, cost, and reaction conditions, researchers can strategically select the optimal intermediate to accelerate their drug discovery efforts.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-5-pentylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of 2-Chloro-5-pentylpyrimidine and its waste should be conducted within a chemical fume hood to prevent inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

Key Safety Measures:

  • Avoid Environmental Release: Do not discharge this compound or its containers into drains or the environment.[3][4][5]

  • Segregation of Waste: Keep halogenated pyrimidine waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Container Management: Use clearly labeled, sealed, and appropriate containers for waste collection.[1][6] Handle uncleaned containers as you would the product itself.[1]

Disposal Procedures for this compound

The recommended procedure for the disposal of this compound involves professional chemical waste management services. The following steps provide a general operational workflow:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Given its chemical structure, this compound should be treated as hazardous.

  • Engage a Licensed Disposal Company: Contact a certified chemical waste disposal company to handle the collection, transportation, and final disposal of the compound.[1]

  • Incineration: The preferred method of disposal for similar halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][2]

  • Container Disposal: Dispose of empty or contaminated containers as unused product.[1] Do not reuse containers that have held this compound.

Comparative Disposal Methods for Related Compounds

The following table summarizes the recommended disposal methods for chemicals with similar structures to this compound, as detailed in their respective Safety Data Sheets.

Chemical CompoundRecommended Disposal MethodKey Precautions
2-Chloro-5-(chloromethyl)pyridine Offer to a licensed disposal company; Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]Do not empty into drains; Handle uncleaned containers like the product itself.[1][3]
2-chloropyrimidine Dispose of contents/container to an approved waste disposal plant.[4]Do not empty into drains.[4]
2-chloro-5-trifluoromethylpyridine Burn in a chemical incinerator equipped with an afterburner and scrubber.[2]Do not dispose into the environment or sewage.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in a Designated Hazardous Waste Area segregate->store contact Contact Licensed Chemical Waste Disposal Company store->contact transport Arrange for Professional Waste Collection and Transport contact->transport incinerate High-Temperature Incineration with Scrubber and Afterburner transport->incinerate document Maintain Disposal Records incinerate->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-5-pentylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Chloro-5-pentylpyrimidine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Identifier and Hazard Information

Identifier Value
IUPAC Name This compound
CAS Number 154466-62-3
Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Physical Form Liquid
Density 1.085 g/cm³
Flash Point 97°C (207°F)

GHS Hazard Classification [1]

Hazard Class Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles and face shieldANSI Z87.1 or EN 166
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)EN 374
Body Chemical-resistant laboratory coat or apron
Respiratory Use in a well-ventilated area or with a certified respirator if ventilation is inadequateNIOSH (US) or EN 149 (EU)
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.
  • Work within a certified chemical fume hood to ensure adequate ventilation.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.[2]
  • Do not breathe vapors or mist.[3]
  • Use non-sparking tools to prevent ignition sources.
  • Keep the container tightly closed when not in use.[3]
  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]
  • Keep away from heat, sparks, and open flames.[2]
  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material or cleaning runoff to enter drains or waterways.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. Puncture and dispose of them in accordance with local, state, and federal regulations.[5]

Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency1 Spill or Exposure Occurs emergency2 Follow First Aid Procedures emergency1->emergency2 Exposure emergency3 Initiate Spill Cleanup emergency1->emergency3 Spill

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.